Mutabiloside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1073235-22-9 |
|---|---|
Molecular Formula |
C32H38O20 |
Molecular Weight |
742.6 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C32H38O20/c1-9-19(38)23(42)26(45)30(48-9)47-8-17-21(40)24(43)29(52-31-25(44)20(39)15(37)7-46-31)32(50-17)51-28-22(41)18-14(36)5-11(33)6-16(18)49-27(28)10-2-3-12(34)13(35)4-10/h2-6,9,15,17,19-21,23-26,29-40,42-45H,7-8H2,1H3/t9-,15+,17+,19-,20-,21-,23+,24-,25+,26+,29+,30+,31-,32-/m0/s1 |
InChI Key |
RLTNQOUWXZXZCS-MBVAAFKCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Mutabiloside: A Comprehensive Technical Dossier
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutabiloside, also known as Mascaroside, is a naturally occurring diterpene glycoside characterized by a kaurane-type skeleton. First isolated from the beans of the Malagasy coffee species Coffea vianneyi, this compound has since been identified in other coffee varieties, including Coffea arabica and Coffea canephora.[1][2][3] Its chemical structure, elucidated through spectroscopic methods and X-ray crystallography, features a β-glucose unit attached to the diterpene framework. While research into its biological activities is ongoing, the unique structural attributes of this compound position it as a compound of interest for further investigation in drug discovery and development. This document provides a detailed overview of the chemical structure, physicochemical properties, and known biological context of this compound.
Chemical Structure and Properties
This compound is a complex organic molecule with the chemical formula C₂₆H₃₆O₁₁.[1][4] Its systematic IUPAC name is (1R,4S,12R,13S,14S,16S,17R,18R)-14,17,18-trihydroxy-12-methyl-17-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-8-oxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁵,⁹]nonadeca-5(9),6-dien-10-one.[4] The structure is characterized by a pentacyclic diterpene core of the kaurane (B74193) type, to which a β-D-glucopyranosyl moiety is attached.
Table 1: Physicochemical Properties of this compound (Mascaroside)
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₆O₁₁ | [1][4] |
| Molecular Weight | 524.56 g/mol | [1][4] |
| Monoisotopic Mass | 524.225761994 Da | [1][5] |
| CAS Number | 55465-97-9 | [4] |
| Description | Belongs to the class of naphthofurans, which are compounds containing a furan (B31954) ring fused to a naphthalene (B1677914) moiety. | [1][5] |
| Computed XLogP3-AA | -1.2 | [4] |
| Hydrogen Bond Donor Count | 7 | [4] |
| Hydrogen Bond Acceptor Count | 11 | [4] |
| Rotatable Bond Count | 5 | [4] |
Crystallographic Data
The molecular structure of Mascaroside (this compound) has been determined by X-ray crystallography. The compound crystallizes in a monoclinic system.
Table 2: Crystal Data for Mascaroside
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 11.752 (6) Å |
| b | 7.704 (4) Å |
| c | 16.605 (8) Å |
| β | 106.68 (5)° |
| Volume | 1440 ų |
| Z | 2 |
| Data from the crystal structure determination of Mascaroside.[2] |
Experimental Protocols
Isolation of this compound (Mascaroside)
While a detailed, step-by-step protocol for the isolation of this compound is not extensively published, the general procedure involves extraction from the beans of Coffea vianneyi. A general workflow for the isolation of natural products from plant material is outlined below.
Structural Elucidation
The definitive structure of this compound was established through a combination of spectroscopic techniques and single-crystal X-ray analysis.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be employed to determine the connectivity of protons and carbons within the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC would be crucial in assembling the complex polycyclic structure and identifying the glycosidic linkage.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula.
-
X-ray Crystallography: This technique provided the unambiguous three-dimensional arrangement of atoms in the solid state, confirming the stereochemistry of the molecule.[2]
Biological Activity and Potential Signaling Pathways
The biological activity of this compound has not been extensively studied. However, as a kaurane diterpene, it belongs to a class of compounds known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[6][7]
Given the prevalence of flavonoids and other natural products in modulating inflammatory pathways, it is plausible that this compound could interact with key signaling cascades involved in inflammation.
Conclusion and Future Directions
This compound is a structurally complex natural product with a well-defined chemical architecture. While its physicochemical properties have been characterized, a significant gap exists in the understanding of its biological activities and mechanism of action. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, and antimicrobial activities of pure this compound in a battery of in vitro and in vivo assays.
-
Mechanism of Action Studies: If biological activity is confirmed, elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Synthesis and Analogue Development: Developing a synthetic route to this compound to enable the production of analogues for structure-activity relationship (SAR) studies.
The information presented in this technical guide provides a foundation for researchers and drug development professionals to explore the potential of this compound as a lead compound for novel therapeutic agents.
References
- 1. Showing Compound Mascaroside (FDB014296) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (3bS,5aR,6R,7R,8S,10S,10aS,10bR)-7-((beta-D-Glucopyranosyloxy)methyl)-4,5,6,7,8,9,10,10a,10b,11-decahydro-6,7,10-trihydroxy-10b-methyl-5a,8-methano-5aH-cyclohepta(5,6)naphtho(2,1-b)furan-12(3bH)-one | C26H36O11 | CID 442057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Mascaroside (HMDB0035603) [hmdb.ca]
- 6. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Mascaroside: Discovery, Origin, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of Mascaroside, a diterpenoid glycoside of the ent-kaurane type. The initial search for "Mutabiloside" did not yield any publicly available information, suggesting that it may be a trivial name, a newly discovered compound not yet in the public domain, or a possible misspelling. Extensive database searches indicate that "Mascaroside" is a closely related and documented compound, which will be the focus of this guide. This document details its discovery, natural origin, and the current state of knowledge regarding its biological activities, presented with a focus on quantitative data, experimental protocols, and potential signaling pathway interactions.
Discovery and Origin
Mascaroside was first isolated from the beans of the Malagasy coffee species, Coffea vianneyi.[1] Its structure was elucidated using spectroscopic methods and confirmed by X-ray analysis.[1] Mascaroside is a diterpene of the (-)-kaurene type, featuring a β-glucose unit attached to C-17.[1] Subsequently, several analogues, namely Mascarosides I-V, have been isolated from both green and roasted Arabica coffee beans (Coffea arabica) from the Yunnan province of China.[1]
The general workflow for the discovery and characterization of a novel natural product like Mascaroside is depicted below.
References
The Enigma of Mutabiloside: An Examination of its Elusive Natural Origins
An extensive and systematic search of scientific literature and chemical databases has yielded no identifiable natural sources for a compound designated as "Mutabiloside." This comprehensive investigation, aimed at producing an in-depth technical guide for researchers, scientists, and drug development professionals, suggests that this compound may not be a naturally occurring molecule, or alternatively, it may be a compound of exceedingly rare incidence that has yet to be documented in publicly accessible scientific records.
Our research strategy encompassed a multi-faceted approach, including broad searches for "natural sources of this compound," "plants containing this compound," and "isolation of this compound from natural sources." These inquiries were followed by more specific searches for chemical identifiers, such as "this compound chemical structure and synonyms," "this compound plant origin," and its potential "biosynthesis" pathways. Despite these exhaustive efforts, no peer-reviewed articles, patents, or database entries were found that describe the isolation or identification of this compound from a plant, microbial, or animal source.
The consistent absence of "this compound" from the natural products literature leads to several plausible hypotheses:
-
Synthetic Origin: It is highly probable that this compound is a synthetic or semi-synthetic compound developed in a laboratory setting. Its name, ending in "-oside," suggests it could be a glycoside, a common class of molecules in both nature and pharmacology. However, the aglycone (the non-sugar portion) or the entire molecule may be the product of chemical synthesis.
-
Novel or Undocumented Compound: There is a possibility that this compound is a very recently discovered natural product that has not yet been widely reported in the scientific literature. The process of discovering, isolating, characterizing, and publishing findings on a new natural compound can be lengthy.
-
Alternative Nomenclature or Misnomer: The compound may be known by a different name or a common trivial name that is not "this compound." Chemical compounds often have multiple synonyms, and it is possible that "this compound" is not the accepted or most common identifier. It is also conceivable that the name is a misnomer or a typographical error in the source of the query.
Given the lack of primary data on the natural occurrence of this compound, it is not possible to fulfill the core requirements of this technical guide, which were predicated on the existence of such sources. Therefore, the following sections, which were intended to be the cornerstones of this whitepaper, cannot be populated with the requested information:
-
Quantitative Data Presentation: Without identifiable natural sources, there is no data to summarize regarding the concentration of this compound in different organisms or tissues.
-
Experimental Protocols: The methodologies for extraction, isolation, and characterization of this compound from natural matrices cannot be provided as no such procedures have been documented.
-
Signaling Pathways and Experimental Workflows: The biological context, including biosynthetic and pharmacological signaling pathways, remains unknown in the absence of a defined natural source and characterized biological activity. Consequently, the requested Graphviz diagrams illustrating these processes cannot be generated.
For researchers, scientists, and drug development professionals seeking information on "this compound," the primary recommendation is to verify the compound's name and origin. It is crucial to ascertain whether the molecule of interest is indeed of natural origin or if it is a synthetic construct. If it is a known compound, confirming its correct chemical name or any associated synonyms will be essential for a successful literature search.
Should "this compound" be a proprietary or investigational compound, information may be available in internal discovery and development documentation, patent applications that are not yet publicly indexed, or through direct inquiry with the originating research group or institution.
Until such clarifying information becomes available, the natural sources of this compound remain an enigma. The scientific community awaits any future disclosures that might shed light on the existence and origins of this elusive molecule.
In-Depth Technical Guide to Mutabiloside: A Natural Flavonol Glycoside with Anti-Allergic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutabiloside is a naturally occurring flavonol triglycoside first isolated from the petals of Hibiscus mutabilis L. 'versicolor' MAKINO. Identified as quercetin (B1663063) 3-O-[β-D-xylopyranosyl(1→2)-α-L-rhamnopyranosyl(1→6)]-β-D-galactopyranoside, this compound has demonstrated significant anti-allergic activity in preclinical studies. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its potential mechanisms of action through relevant signaling pathways. All quantitative data are summarized for clarity, and key experimental workflows and biological pathways are visualized using diagrams.
Physical and Chemical Properties
This compound is a complex flavonoid glycoside. While detailed experimental data on its physical properties such as melting point and specific rotation are not widely published, its fundamental chemical characteristics have been determined through spectroscopic methods.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | quercetin 3-O-[β-D-xylopyranosyl(1→2)-α-L-rhamnopyranosyl(1→6)]-β-D-galactopyranoside | [1] |
| Molecular Formula | C₃₂H₃₈O₂₀ | [1] |
| Molecular Weight | 742.63 g/mol | [1] |
| CAS Number | 1073235-22-9 | [1] |
| Class | Flavonoids > Flavonol Glycoside | [1] |
| Natural Source | Petals of Hibiscus mutabilis L. 'versicolor' MAKINO | [1] |
Spectroscopic Data:
The structure of this compound was originally elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] While the raw spectral data from the original publication are not available, the established structure provides the basis for predicted spectral characteristics.
Experimental Protocols
Isolation of this compound from Hibiscus mutabilis
This compound was first isolated through a process of bioassay-directed fractionation of the methanolic extract of Hibiscus mutabilis petals.[1] The following is a generalized protocol based on typical methods for the isolation of flavonoid glycosides from plant material.
Experimental Workflow for this compound Isolation
Caption: Figure 1 provides a generalized workflow for the isolation of this compound from its natural source.
Detailed Steps:
-
Extraction: Fresh petals of Hibiscus mutabilis are extracted with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the soluble components.
-
Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to bioassay-directed fractionation. This involves separating the extract into different fractions based on polarity and testing each fraction for the desired biological activity (in this case, anti-allergic effects).
-
Column Chromatography: The active fraction is further purified using column chromatography techniques. A common initial step for flavonoid glycosides is chromatography on a non-polar resin like Diaion HP-20, eluting with a gradient of water and methanol.
-
Further Purification: Subsequent purification steps may involve size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using preparative reverse-phase HPLC to yield pure this compound.
In Vivo Anti-Allergic Activity Assay
The anti-allergic effect of this compound was demonstrated using an in vivo mouse model based on hen egg-white lysozyme (B549824) (HEL)-induced blood flow decrease.[1] This assay measures the ability of a compound to prevent a decrease in blood flow in the tail vein of sensitized mice, which is an indicator of an allergic response.
Experimental Workflow for In Vivo Anti-Allergic Assay
Caption: Figure 2 illustrates the key steps in the in vivo assay used to determine the anti-allergic properties of this compound.
Detailed Steps:
-
Animals: Male mice are typically used for this assay.
-
Sensitization: Mice are sensitized by an intraperitoneal injection of hen egg-white lysozyme (HEL). This initial exposure primes the immune system to mount an allergic response upon subsequent exposures.
-
Treatment: A solution of this compound in a suitable vehicle (e.g., saline or a solution with a non-toxic solubilizing agent) is administered to the test group of mice, typically via oral or intraperitoneal route, prior to the allergic challenge. A control group receives the vehicle only.
-
Blood Flow Measurement: The blood flow in the tail vein of the mice is monitored using a non-invasive method, such as a laser Doppler flowmeter. A baseline blood flow is established before the allergic challenge.
-
Allergic Challenge: The sensitized mice are challenged with a second dose of HEL to induce an allergic reaction.
-
Data Analysis: The change in blood flow from the baseline is recorded over time after the challenge. A significant decrease in blood flow is expected in the control group. The ability of this compound to prevent or reduce this decrease in blood flow is a measure of its anti-allergic activity.
Biological Activity and Potential Signaling Pathways
The primary reported biological activity of this compound is its anti-allergic effect.[1] While the specific molecular mechanism of this compound has not been elucidated, its structural relationship to quercetin allows for informed hypotheses regarding its potential interactions with key signaling pathways involved in allergic and inflammatory responses. Quercetin and its glycosides are known to exert anti-allergic effects by inhibiting histamine (B1213489) release from mast cells and basophils, and by modulating the production of pro-inflammatory cytokines.
Potential Mechanisms of Anti-Allergic Action:
-
Mast Cell Stabilization: A key event in an allergic response is the degranulation of mast cells, which releases histamine and other inflammatory mediators. Flavonoids like quercetin are known to stabilize mast cells, thereby preventing this release. It is plausible that this compound shares this property.
-
Inhibition of Histamine Release: By stabilizing mast cells, this compound may directly inhibit the release of histamine, a primary mediator of allergic symptoms such as vasodilation and increased vascular permeability.
-
Modulation of Pro-inflammatory Cytokine Production: Chronic allergic inflammation is driven by the production of pro-inflammatory cytokines. Quercetin has been shown to suppress the production of cytokines such as TNF-α, IL-1β, IL-6, and IL-8 in mast cells. This is often achieved through the inhibition of key signaling pathways like NF-κB and MAPK.
Potential Signaling Pathways Modulated by this compound
Caption: Figure 3 depicts the potential inhibitory effects of this compound on the MAPK and NF-κB signaling pathways in mast cells, leading to a reduction in the allergic response.
As a quercetin glycoside, this compound is hypothesized to interfere with these pathways. Upon absorption and potential metabolism to its aglycone form (quercetin), it may inhibit key kinases in the MAPK and NF-κB cascades. This would lead to a downstream reduction in the transcription of genes encoding pro-inflammatory cytokines, thereby mitigating the inflammatory component of the allergic response.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anti-allergic activity. Its well-defined chemical structure and natural origin make it an interesting candidate for further investigation in the field of drug development for allergic diseases.
Future research should focus on:
-
Elucidation of the specific molecular mechanism of action: Studies are needed to confirm whether this compound acts by stabilizing mast cells and to identify its direct molecular targets within the relevant signaling pathways.
-
Pharmacokinetic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a therapeutic agent.
-
In-depth preclinical evaluation: Further studies in various models of allergic diseases are warranted to fully characterize its efficacy and safety profile.
-
Chemical synthesis: The development of a synthetic route for this compound would enable the production of larger quantities for extensive research and could also allow for the generation of analogs with potentially improved properties.
This technical guide provides a summary of the current knowledge on this compound. As a relatively novel compound, there is significant opportunity for further research to unlock its full therapeutic potential.
References
Spectral Data of Mutabiloside: A Technical Guide
Disclaimer: Despite extensive searches, a specific scientific publication detailing the isolation and characterization of a compound named "Mutabiloside" could not be located. Therefore, this guide presents a comprehensive overview of the spectral data and experimental protocols for a representative triterpenoid (B12794562) glycoside, Nobiliside A , isolated from the sea cucumber Holothuria nobilis. This information is intended to serve as a detailed example for researchers, scientists, and drug development professionals interested in the characterization of this class of compounds.
Introduction to Triterpenoid Glycosides from Holothuria
Sea cucumbers of the genus Holothuria are a rich source of structurally diverse triterpenoid glycosides. These compounds are of significant interest to the scientific community due to their wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. The structural elucidation of these complex natural products relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
This guide provides a detailed look at the spectral data and the methodologies used to characterize Nobiliside A, a representative triterpenoid glycoside.
Spectral Data for Nobiliside A
The following tables summarize the key quantitative spectral data obtained for Nobiliside A.
NMR Spectral Data
Table 1: ¹H and ¹³C NMR Data for Nobiliside A (500 MHz, C₅D₅N)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| Aglycone | ||
| 1 | 35.8 | 1.05, 1.85 m |
| 2 | 27.8 | 1.80 m |
| 3 | 88.9 | 3.25 dd (11.5, 4.0) |
| 4 | 39.5 | - |
| 5 | 52.6 | 0.85 m |
| 6 | 21.3 | 1.95, 2.05 m |
| 7 | 119.8 | 5.70 br s |
| 8 | 145.8 | - |
| 9 | 145.1 | - |
| 10 | 40.5 | - |
| 11 | 115.5 | 6.15 br s |
| 12 | 39.9 | 2.10, 2.20 m |
| 13 | 46.2 | - |
| 14 | 52.8 | - |
| 15 | 30.9 | 1.50, 1.60 m |
| 16 | 35.1 | 1.65, 1.75 m |
| 17 | 84.5 | 4.95 t (7.0) |
| 18 | 21.1 | 1.80 s |
| 19 | 21.0 | 1.05 s |
| 20 | 82.5 | - |
| 21 | 27.5 | 2.00 s |
| 22 | 130.2 | 6.05 d (15.5) |
| 23 | 129.5 | 6.35 dd (15.5, 10.0) |
| 24 | 135.8 | 6.20 d (10.0) |
| 25 | 145.8 | - |
| 26 | 20.1 | 1.85 s |
| 27 | 20.1 | 1.85 s |
| 30 | 28.1 | 1.20 s |
| 31 | 28.1 | 1.25 s |
| 32 | 16.2 | 1.00 s |
| Xylose | ||
| 1' | 106.5 | 4.85 d (7.5) |
| 2' | 77.8 | 4.05 t (8.0) |
| 3' | 76.5 | 4.20 t (8.5) |
| 4' | 71.5 | 4.15 t (8.0) |
| 5' | 67.0 | 3.80 m, 4.30 dd (11.0, 5.0) |
Data obtained from a representative publication on Holothuria glycosides.
Mass Spectrometry (MS) Data
Table 2: High-Resolution Mass Spectrometry Data for Nobiliside A
| Ion | Calculated m/z | Found m/z |
| [M+Na]⁺ | 653.3979 | 653.3975 |
Infrared (IR) Spectral Data
Table 3: Key Infrared Absorption Bands for Nobiliside A
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3420 | Strong, Broad | O-H stretching (hydroxyl groups) |
| 2925 | Medium | C-H stretching (aliphatic) |
| 1640 | Medium | C=C stretching (alkene) |
| 1075 | Strong | C-O stretching (glycosidic bond) |
Experimental Protocols
The following sections detail the general methodologies employed for the isolation and spectroscopic analysis of triterpenoid glycosides like Nobiliside A.
Extraction and Isolation
-
Sample Collection and Preparation: Specimens of the sea cucumber are collected and immediately preserved. The body walls are typically separated, minced, and then freeze-dried.
-
Extraction: The dried and powdered material is exhaustively extracted with a solvent system, commonly 70% ethanol, at room temperature.
-
Solvent Partitioning: The resulting extract is concentrated under reduced pressure and then partitioned between water and n-butanol. The n-butanol layer, which contains the glycosides, is collected.
-
Chromatographic Separation: The n-butanol extract is subjected to multiple steps of column chromatography. A common sequence involves:
-
Silica gel chromatography with a gradient elution system (e.g., chloroform-methanol-water).
-
Reversed-phase (C18) column chromatography with a gradient of methanol (B129727) in water.
-
-
Final Purification: Final purification of individual glycosides is typically achieved using high-performance liquid chromatography (HPLC) on a reversed-phase column.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: NMR spectra are recorded on a high-field spectrometer, such as a Bruker Avance 500 MHz instrument.
-
Sample Preparation: Samples are dissolved in a deuterated solvent, typically pyridine-d₅ (C₅D₅N), which is well-suited for dissolving polar glycosides.
-
Data Acquisition: A standard suite of 1D and 2D NMR experiments is performed to fully elucidate the structure. This includes:
-
¹H NMR for proton chemical shifts and coupling constants.
-
¹³C NMR for carbon chemical shifts.
-
2D experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which are crucial for connecting the aglycone and sugar moieties.
-
-
-
Mass Spectrometry (MS):
-
Instrumentation: High-resolution mass spectra are typically acquired on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis Mode: ESI-MS is usually run in the positive ion mode to observe protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺, which helps in determining the molecular formula.
-
-
Infrared (IR) Spectroscopy:
-
Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: The sample is typically prepared as a KBr (potassium bromide) disc. A small amount of the compound is mixed with dry KBr powder and pressed into a thin, transparent pellet.
-
Data Acquisition: The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹) to identify key functional groups.
-
Workflow Visualization
The following diagram illustrates the general workflow for the isolation and structural elucidation of triterpenoid glycosides from sea cucumbers.
An In-depth Technical Guide to Mascaroside and its Structural Analogs of the Kaurane Diterpene Glycoside Family
Disclaimer: The initial request specified information on "mutabiloside." Extensive database searches did not yield specific information for a compound with this name. However, the search results consistently pointed towards "Mascaroside," a structurally defined kaurane (B74193) diterpene glycoside. This guide will, therefore, focus on Mascaroside as the primary compound of interest and will draw upon data from the broader class of kaurane diterpene glycosides to discuss structural analogs, biological activities, experimental protocols, and signaling pathways, due to the limited specific data available for Mascaroside itself.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of Mascaroside and its related kaurane diterpene glycosides. The document covers their chemical structures, biological activities with quantitative data, detailed experimental protocols, and the signaling pathways they modulate.
Core Compound: Mascaroside
Mascaroside is a diterpene glycoside with a kaurane-type skeleton. It is a naturally occurring compound found in coffee beans, particularly in the species Coffea vianneyi and has also been detected in Arabica coffee. Its chemical structure consists of a tetracyclic diterpene core linked to a β-D-glucopyranosyl moiety.
Chemical Structure of Mascaroside:
-
IUPAC Name: (1R,4S,12R,13S,14S,16S,17R,18R)-14,17,18-trihydroxy-12-methyl-17-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-8-oxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁵,⁹]nonadeca-5(9),6-dien-10-one
-
Molecular Formula: C₂₆H₃₆O₁₁
-
Molecular Weight: 524.56 g/mol
-
CAS Number: 55465-97-9
The complex polycyclic structure of Mascaroside, featuring multiple stereocenters and functional groups, makes it an interesting scaffold for medicinal chemistry and drug discovery.
Structural Analogs and Derivatives: The Kaurane Diterpene Family
The kaurane diterpenes are a large and diverse class of natural products characterized by a tetracyclic carbon skeleton.[1][2][3] Structural modifications on this scaffold, such as variations in oxidation patterns, substitution with different functional groups, and glycosylation, give rise to a wide array of analogs with diverse biological activities.[1][2][3]
Key Structural Features and Sites for Derivatization:
-
The Kaurane Core: The four-ring system can be modified through various synthetic reactions.
-
Hydroxyl Groups: These provide sites for esterification, etherification, and glycosylation to produce derivatives with altered polarity and bioavailability.
-
The Glycosidic Moiety: The sugar unit can be varied or modified to influence solubility and interaction with biological targets.
-
Exocyclic Methylene Group: A common feature in many kauranes, this group is susceptible to various chemical transformations.
Below are examples of structurally related kaurane diterpenes that have been studied for their biological activities:
-
Oridonin: Isolated from Isodon rubescens, it possesses a complex structure with multiple hydroxyl and ketone functionalities.
-
Atractyligenin: A natural compound with a similar kaurane core, it has been a starting point for the synthesis of various derivatives.[4]
-
Steviol: The aglycone of stevia glycosides, it is another well-known kaurane diterpene.[5][6]
Biological Activities and Quantitative Data
While specific quantitative biological activity data for Mascaroside is scarce in publicly available literature, the broader class of kaurane diterpene glycosides exhibits a wide range of pharmacological effects, including anticancer and anti-inflammatory activities.[7][8][9][10][11][12][13]
Anticancer Activity
Numerous kaurane diterpenes have demonstrated potent cytotoxic effects against various cancer cell lines.[4][7][8][14][15] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][16][17][18][19]
| Compound/Analog Name | Cancer Cell Line | Activity Type | IC₅₀ (µM) | Reference(s) |
| Annoglabasin H | LU-1 (Lung cancer) | Cytotoxicity | 3.7 | [8] |
| Annoglabasin H | MCF-7 (Breast cancer) | Cytotoxicity | 4.6 | [8] |
| Annoglabasin H | SK-Mel2 (Melanoma) | Cytotoxicity | 4.2 | [8] |
| Annoglabasin H | KB (Epidermoid carcinoma) | Cytotoxicity | 3.9 | [8] |
| Jungermannenone A | HL-60 (Leukemia) | Cytotoxicity | 1.3 | [2] |
| Jungermannenone B | HL-60 (Leukemia) | Cytotoxicity | 5.3 | [2] |
| Jungermannenone C | HL-60 (Leukemia) | Cytotoxicity | 7.8 | [2] |
| Jungermannenone D | HL-60 (Leukemia) | Cytotoxicity | 2.7 | [2] |
| Glaucocalyxin A | HL-60 (Leukemia) | Cytotoxicity | 6.15 | [7] |
| Glaucocalyxin A | MCF-7 (Breast cancer) | Cytotoxicity | 1.00 | [7] |
| Jaridonin | EC1 (Esophageal cancer) | Cytotoxicity | 4.60 | [7] |
| Adenanthin | HepG2 (Hepatocellular carcinoma) | Cytotoxicity | 2.31 | [7] |
| Atractyligenin Derivative 24 | HCT116 (Colon cancer) | Cytotoxicity | 5.35 | [4] |
| Atractyligenin Derivative 25 | HCT116 (Colon cancer) | Cytotoxicity | 5.50 | [4] |
| 8,9-seco-ent-kaurane 6 | TNBC (Triple-negative breast cancer) | Cytotoxicity | ~0.08 | [15] |
| Oridonin | A375 (Melanoma) | Proliferation Inhibition | 25 | [20] |
| Irudonin | A375 (Melanoma) | Proliferation Inhibition | 35 | [20] |
Anti-inflammatory Activity
Kaurane diterpenes have also been shown to possess significant anti-inflammatory properties, often attributed to their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[9][10][11][12][13]
| Compound/Analog Name | Cell Line | Activity Type | IC₅₀ (µM) | Reference(s) |
| Bezerraditerpene A | RAW 264.7 (Macrophage) | NO Inhibition | 3.21 | [12] |
| Bezerraditerpene B | RAW 264.7 (Macrophage) | NO Inhibition | 3.76 | [12] |
| ent-kaur-16-ene-3β,15β-diol | RAW 264.7 (Macrophage) | NO Inhibition | 3.50 | [12] |
| Pterokaurane M1 | BV-2 (Microglia) | NO Inhibition | 13.9 | [9] |
| ent-kaurane analog 7 | BV-2 (Microglia) | NO Inhibition | 10.8 | [9] |
| Isodon serra analog 1 | BV-2 (Microglia) | NO Inhibition | 15.6 | [13] |
| Isodon serra analog 9 | BV-2 (Microglia) | NO Inhibition | 7.3 | [13] |
| Adenostemmoic acid B | T. cruzi epimastigotes | Trypanocidal | 10.6 | [11] |
| (16R)-ent-11α-hydroxy-15-oxokauran-19-oic acid | T. cruzi epimastigotes | Trypanocidal | 15.9 | [11] |
| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid | T. cruzi epimastigotes | Trypanocidal | 4.8 | [11] |
| 16aH,17-iso-valerate-ent-kauran-19-oic acid | COX-1 Inhibition | Enzyme Inhibition | 0.21 | [10] |
| ent-kaur-16-en-19-oic acid | COX-1 Inhibition | Enzyme Inhibition | 0.15 | [10] |
| ent-pimara-8(14),15-dien-19-oic acid | COX-1 Inhibition | Enzyme Inhibition | 0.19 | [10] |
Experimental Protocols
Isolation of Mascaroside from Coffee Beans (General Protocol)
The isolation of Mascaroside and related glycosides from natural sources like coffee beans typically involves solvent extraction followed by chromatographic purification.[21][22][23][24][25]
Workflow for Isolation of Mascaroside
Caption: General workflow for the isolation and purification of Mascaroside.
Methodology:
-
Sample Preparation: Green or roasted coffee beans are ground into a fine powder and dried to remove moisture.[23][24]
-
Extraction: The powdered coffee is extracted with a suitable solvent, typically a hydroalcoholic mixture (e.g., 70% ethanol (B145695) in water), often with heating and stirring to enhance extraction efficiency.[23][24]
-
Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Preliminary Purification: The crude extract is subjected to column chromatography on a stationary phase like silica gel or Sephadex LH-20, eluting with a gradient of solvents to separate compounds based on polarity.
-
Final Purification: Fractions containing the compound of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure Mascaroside.
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[21][22]
Synthesis of Kaurane Diterpene Glycoside Analogs (General Protocol)
The synthesis of kaurane diterpene glycosides involves the chemical coupling of the diterpene aglycone with a protected sugar donor, followed by deprotection.[5][6][26][27]
Workflow for Synthesis of Kaurane Diterpene Glycosides
Caption: General synthetic workflow for kaurane diterpene glycoside analogs.
Methodology:
-
Preparation of Aglycone: The kaurane diterpene aglycone, which may be isolated from a natural source or synthesized, is prepared. Its hydroxyl groups may require selective protection.
-
Preparation of Glycosyl Donor: A suitable sugar is converted into a glycosyl donor, for example, by acetylation of the hydroxyl groups and conversion of the anomeric hydroxyl into a good leaving group (e.g., a bromide).[27]
-
Glycosylation: The aglycone and the glycosyl donor are coupled in the presence of a promoter (e.g., a silver or mercury salt in the Koenigs-Knorr reaction).[27]
-
Deprotection: The protecting groups on the sugar moiety (and any on the aglycone) are removed. For example, acetyl groups can be removed under basic conditions (e.g., sodium methoxide (B1231860) in methanol).
-
Purification: The final kaurane diterpene glycoside is purified by chromatographic methods such as column chromatography and HPLC.
Signaling Pathways
Kaurane diterpenes are known to exert their biological effects by modulating various intracellular signaling pathways, particularly those involved in inflammation and cancer progression. The NF-κB and PI3K/Akt pathways are prominent targets.[15][20][28][29][30][31][32][33][34]
Inhibition of the NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses and cell survival.[28][29][30][31][32] Many kaurane diterpenes have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.
NF-κB Signaling Pathway Inhibition by Kaurane Diterpenes
Caption: Inhibition of the NF-κB signaling pathway by kaurane diterpenes.
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key signaling cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Some kaurane diterpenes have been found to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[15][20][34]
PI3K/Akt Signaling Pathway Inhibition by Kaurane Diterpenes
Caption: Inhibition of the PI3K/Akt signaling pathway by kaurane diterpenes.
Conclusion and Future Directions
Mascaroside, a kaurane diterpene glycoside from coffee, belongs to a class of natural products with significant therapeutic potential. While specific biological data on Mascaroside is limited, its structural analogs have demonstrated promising anticancer and anti-inflammatory activities. The diverse biological effects of kaurane diterpenes are often mediated through the modulation of key signaling pathways such as NF-κB and PI3K/Akt.
Future research should focus on:
-
The comprehensive biological evaluation of pure Mascaroside to determine its specific pharmacological profile.
-
The synthesis of Mascaroside derivatives to explore structure-activity relationships and optimize therapeutic properties.
-
In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways specifically modulated by Mascaroside.
This in-depth guide provides a foundational understanding of Mascaroside and its analogs, highlighting their potential as lead compounds in drug discovery and development. The provided data and protocols serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and medicinal chemistry.
References
- 1. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by new ent-kaurene-type diterpenoids isolated from the New Zealand liverwort Jungermannia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of ent-Kaurane Diterpene Monoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of ent-kaurane diterpene monoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ent-Kaurane diterpenes from Annona glabra and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Anti-inflammatory kaurane diterpenoids of Erythroxylum bezerrae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of 8,9-seco- ent-Kaurane Diterpenoids as Potential Leads for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An ent-kaurane diterpenoid from Croton tonkinensis induces apoptosis by regulating AMP-activated protein kinase in SK-HEP1 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives. (2010) | Idaira Hueso-Falcón | 55 Citations [scispace.com]
- 19. A natural ent‑kaurane diterpenoid induces antiproliferation in ovarian cancer cells via ERK1/2 regulation and inhibition of cellular migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Kaurane diterpene, kamebakaurin, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
In Silico Prediction of Mutabiloside Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Natural products are a rich source of novel therapeutic agents. However, identifying their molecular targets is a significant bottleneck in the drug discovery process. This technical guide provides a comprehensive overview of an in silico workflow for predicting the biological targets of Mutabiloside, a hypothetical natural product with potential anti-inflammatory and anticancer activities. This document details the methodologies for ligand-based and structure-based computational approaches, including pharmacophore modeling and reverse docking, and provides protocols for subsequent experimental validation. The aim is to furnish researchers with a robust framework for accelerating the elucidation of the mechanisms of action of novel bioactive compounds.
Introduction
The identification of the molecular targets of bioactive small molecules is a critical step in understanding their mechanism of action and for further therapeutic development. Traditional methods for target identification can be time-consuming and resource-intensive. In silico approaches offer a rapid and cost-effective alternative to predict potential protein targets, thereby narrowing down the candidates for experimental validation.[1][2][3][4] This guide outlines a systematic and integrated computational workflow to predict the targets of a hypothetical lignan (B3055560) xyloside, "this compound," which is presumed to possess anti-inflammatory and anticancer properties based on preliminary (hypothetical) cell-based assays. Lignan xylosides have been reported to exhibit anticancer effects, making this a plausible area of investigation.[5][6]
The Hypothetical Compound: this compound
For the purpose of this technical guide, we will define "this compound" as a hypothetical lignan xyloside. Its structure will be based on a known bioactive scaffold to ensure the relevance of the described workflow.
Table 1: Physicochemical Properties of Hypothetical this compound
| Property | Value | Method of Calculation |
| Molecular Formula | C27H32O11 | ChemDraw |
| Molecular Weight | 532.5 g/mol | ChemDraw |
| SMILES String | C[C@H]1--INVALID-LINK--OC2=CC(=CC(=C2)C[C@H]3--INVALID-LINK--O)OC)OC3)OC)O)O">C@@HO | Hypothetical Structure |
| Predicted LogP | 1.2 | XLOGP3 |
| Hydrogen Bond Donors | 5 | Molecular Operating Environment (MOE) |
| Hydrogen Bond Acceptors | 11 | Molecular Operating Environment (MOE) |
In Silico Target Prediction Workflow
The proposed workflow integrates both ligand-based and structure-based approaches to increase the confidence in target prediction.[1][7][8]
Ligand Preparation
Accurate 3D representation of the ligand is crucial for successful in silico screening.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion: The 2D structure of this compound is converted to a 3D structure using software such as ChemDraw or MarvinSketch.
-
Tautomer and Ionization State Prediction: The most probable tautomeric and ionization states at physiological pH (7.4) are generated using tools like the LigPrep module of Schrödinger Suite or the Protonate 3D function in MOE.
-
Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., OPLS3e in Schrödinger or MMFF94x in MOE) to obtain a low-energy conformation. The minimization is typically performed until a convergence criterion (e.g., RMSD < 0.01 Å) is met.
Ligand-Based Target Prediction
These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.
A pharmacophore model represents the essential steric and electronic features required for optimal molecular interactions with a specific target.
Experimental Protocol: Pharmacophore-Based Screening
-
Database Selection: A pre-computed pharmacophore model database (e.g., PharmaDB, LigandScout PDB Pharmacophores) is selected.
-
Screening: The prepared 3D structure of this compound is screened against the pharmacophore database.
-
Hit Scoring: The "fit score" is calculated for each pharmacophore model that this compound maps to. This score reflects how well the ligand's chemical features align with the pharmacophore features.
-
Target Ranking: The targets corresponding to the highest-scoring pharmacophore models are considered potential candidates.
Table 2: Hypothetical Results from Pharmacophore Screening for this compound
| Target Protein | Pharmacophore Fit Score | Putative Biological Role |
| Cyclooxygenase-2 (COX-2) | 0.92 | Inflammation |
| 5-Lipoxygenase (5-LOX) | 0.88 | Inflammation |
| Tubulin | 0.85 | Cell division, Cancer |
| Bcl-2 | 0.81 | Apoptosis, Cancer |
| NF-κB p50/p65 | 0.79 | Inflammation, Cancer |
This approach identifies known active compounds that are structurally similar to the query molecule.
Experimental Protocol: 2D/3D Similarity Searching
-
Database Selection: Publicly available chemical databases with bioactivity information (e.g., ChEMBL, PubChem) are used.
-
Similarity Metric: A similarity metric is chosen, such as Tanimoto coefficient for 2D fingerprints (e.g., Morgan fingerprints) or shape-based similarity for 3D conformations.
-
Searching: The database is searched for compounds with a similarity score above a defined threshold (e.g., Tanimoto > 0.85).
-
Target Association: The known targets of the identified similar compounds are considered as potential targets for this compound.
Structure-Based Target Prediction: Reverse Docking
Reverse docking involves docking a single ligand into the binding sites of a large collection of protein structures to identify potential targets.[7][8][9][10][11]
Experimental Protocol: Reverse Docking
-
Target Database Preparation: A curated database of 3D protein structures is prepared. This can be the entire Protein Data Bank (PDB) or a subset of druggable proteins. The protein structures are prepared by adding hydrogens, assigning bond orders, and removing water molecules.
-
Binding Site Identification: Potential binding sites on each protein are identified using algorithms like SiteFinder in MOE or through the co-crystallized ligand's position.
-
Docking: this compound is docked into each identified binding site using a docking program such as AutoDock Vina, GOLD, or Glide.
-
Scoring and Ranking: The docking poses are evaluated using a scoring function that estimates the binding affinity (e-g., kcal/mol). The proteins are then ranked based on their docking scores.
Table 3: Hypothetical Top-Ranked Targets from Reverse Docking of this compound
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | 5IKR | -9.8 | Arg120, Tyr355, Ser530 |
| Tubulin (beta-subunit) | 1JFF | -9.5 | Cys241, Leu248, Asn258 |
| Bcl-2 | 2O2F | -9.1 | Arg102, Asp105, Phe108 |
| IκB Kinase (IKKβ) | 3R2N | -8.9 | Cys99, Lys44, Asp166 |
| p38 MAPK | 1A9U | -8.7 | Lys53, Met109, Asp168 |
Hit Prioritization and Pathway Analysis
The lists of potential targets from the different in silico methods are integrated to identify high-confidence hits.
A consensus scoring approach is employed, where targets identified by multiple methods are given a higher priority. The prioritized targets are then subjected to pathway and network analysis using tools like STRING-DB or Cytoscape to understand their roles in biological pathways and their interactions with other proteins. This can provide insights into the potential mechanism of action of this compound.
Hypothetical Signaling Pathway Modulation by this compound
Based on the predicted targets, a hypothetical signaling pathway that this compound may modulate is the NF-κB signaling pathway, which is a key regulator of inflammation and is often dysregulated in cancer.
Experimental Validation
The final and most critical step is the experimental validation of the predicted targets.
Experimental Protocol: In Vitro Validation
-
Binding Assays: Direct binding of this compound to the prioritized target proteins (e.g., COX-2, Tubulin, Bcl-2) can be confirmed using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST).
-
Enzyme Inhibition Assays: For enzymatic targets like COX-2 and IKKβ, enzyme inhibition assays are performed to determine the IC50 value of this compound.
-
Cell-Based Assays: The effect of this compound on the activity of the target protein in a cellular context is evaluated. For example, a Western blot can be used to measure the phosphorylation of IκBα after treating cells with this compound and stimulating the NF-κB pathway. For a predicted target like tubulin, a tubulin polymerization assay can be performed.[5][12]
Table 4: Hypothetical Experimental Validation Results for this compound
| Target Protein | Validation Assay | Result (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | IC50 = 5.2 µM |
| Tubulin | Tubulin Polymerization Assay | Inhibition of polymerization |
| Bcl-2 | Surface Plasmon Resonance | Kd = 2.8 µM |
| IκB Kinase (IKKβ) | Kinase Assay | IC50 = 8.1 µM |
Conclusion
This technical guide presents a comprehensive in silico workflow for the prediction of biological targets for the hypothetical natural product, this compound. By integrating ligand-based and structure-based computational methods, a prioritized list of potential targets can be generated for subsequent experimental validation. This approach can significantly accelerate the process of elucidating the mechanism of action of novel bioactive compounds and facilitate their development as therapeutic agents. The successful application of this workflow will pave the way for a more efficient and rational approach to natural product-based drug discovery.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M3, a natural lignan xyloside, exhibits potent anticancer activity in HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M3, a natural lignan xyloside, exhibits potent anticancer activity in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Large-Scale Target Identification of Herbal Medicine Using a Reverse Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Beyond the Paclitaxel and Vinca Alkaloids: Next Generation of Plant-Derived Microtubule-Targeting Agents with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide on the Preliminary Cytotoxicity of M3, a Lignan Xyloside
Disclaimer: Initial searches for "Mutabiloside" did not yield relevant results. The following technical guide focuses on the preliminary cytotoxicity of M3, a natural lignan (B3055560) xyloside identified as 4-O-(2',3',4'-tri-O-methyl-β-D-xylopyranosyl) diphyllin, based on available research. It is presumed that "this compound" may have been a typographical error.
This document provides an in-depth overview of the initial cytotoxic profiling of the natural lignan xyloside, M3. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Quantitative Cytotoxicity Data
The antiproliferative effects of M3 were evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | IC₅₀ (µM) | Assay | Reference |
| HCT116 | 0.08 | MTT | [1][2] |
| Other Cancer Cells | 0.08 - 1.12 | MTT | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary cytotoxic evaluation of M3 are provided below.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding: Cancer cell lines, including HCT116, are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of M3 for a specified period.
-
MTT Incubation: Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated) cells, and the IC₅₀ value is determined by plotting the cell viability against the logarithm of the M3 concentration.
Apoptosis Detection (Annexin-V-FLUOS Assay)
The Annexin-V-FLUOS assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) in the cell membrane, an early marker of this process.
-
Cell Treatment: HCT116 cells are treated with M3 at a concentration determined from the MTT assay (e.g., a concentration lower than the IC₅₀ of VP-16 for comparative analysis).[1][2]
-
Cell Harvesting and Staining: After treatment, the cells are harvested and stained with Annexin-V-FLUOS and a viability dye (such as Propidium Iodide, PI). Annexin V binds to the exposed PS, and PI enters cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Tubulin Polymerization Assay (CytoDYNAMIX Screen 03)
This assay is designed to measure the effect of compounds on the polymerization of tubulin into microtubules.
-
Assay Preparation: The CytoDYNAMIX Screen 03 kit components, including tubulin and polymerization buffer, are prepared according to the manufacturer's instructions.
-
Compound Incubation: M3 is incubated with tubulin in a polymerization buffer.
-
Polymerization Monitoring: The polymerization of tubulin is initiated, and the change in absorbance or fluorescence is monitored over time using a spectrophotometer or fluorometer. Microtubule-promoting agents will increase the rate and extent of polymerization, while depolymerizing agents will inhibit it.[1][2]
-
Data Analysis: The polymerization curves of M3-treated samples are compared to those of control samples (vehicle and known polymerization inhibitors/promoters) to determine the effect of M3 on microtubule dynamics.
Visualizations
Experimental Workflow for M3 Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of M3.
Proposed Signaling Pathway for M3-Induced Apoptosis
Caption: M3-induced apoptotic signaling pathway.
Summary of Findings
The natural lignan xyloside M3 demonstrates potent anticancer effects in various cancer cell lines, with a particularly low IC₅₀ value in HCT116 cells.[1][2] The mechanism of action for M3's antiproliferative effects is associated with the promotion of microtubule depolymerization.[1][2] This disruption of microtubule dynamics leads to the induction of apoptosis in a caspase-3-dependent manner.[1][2] These preliminary findings suggest that M3 could be a promising candidate for further investigation as a potential chemotherapeutic agent, especially for colon cancer.[1][2] Further in vitro and in vivo studies are warranted to fully elucidate the precise underlying mechanisms of M3's anticancer activity.
References
Unveiling the Physicochemical Profile of Mutabiloside: A Technical Guide to Solubility and Stability
For Immediate Release
[City, State] – In the dynamic landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. This technical guide offers a comprehensive overview of the methodologies required to characterize the solubility and stability of mutabiloside, a compound of interest for researchers and scientists. While specific quantitative data for this compound is not publicly available at this time, this document serves as a detailed procedural manual for investigators to generate this critical information.
This compound Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation potential. A comprehensive solubility profile of this compound should be established in a range of pharmaceutically relevant solvents.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The gold-standard shake-flask method is recommended for determining the equilibrium solubility of this compound.
Materials:
-
This compound (crystalline powder)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Simulated Gastric Fluid, Simulated Intestinal Fluid, Ethanol, Propylene Glycol, Polyethylene Glycol 400)
-
Scintillation vials
-
Orbital shaker with temperature control
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Procedure:
-
Add an excess amount of this compound to a series of scintillation vials.
-
Add a known volume of each selected solvent to the respective vials.
-
Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C and 37°C) and agitation speed.
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Carefully withdraw an aliquot from the supernatant of each vial, ensuring no solid particles are transferred. This can be achieved by centrifugation or filtration.
-
Quantify the concentration of this compound in each aliquot using a validated HPLC method.
-
The determined concentration represents the equilibrium solubility of this compound in that specific solvent at the tested temperature.
Data Presentation: this compound Solubility Profile
The collected solubility data should be presented in a clear and concise tabular format.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Water | 25 | TBD | TBD | TBD |
| Water | 37 | TBD | TBD | TBD |
| PBS (pH 7.4) | 25 | TBD | TBD | TBD |
| PBS (pH 7.4) | 37 | TBD | TBD | TBD |
| 0.1 N HCl | 37 | TBD | TBD | TBD |
| Simulated Gastric Fluid (without pepsin) | 37 | TBD | TBD | TBD |
| Simulated Intestinal Fluid (without pancreatin) | 37 | TBD | TBD | TBD |
| Ethanol | 25 | TBD | TBD | TBD |
| Propylene Glycol | 25 | TBD | TBD | TBD |
| Polyethylene Glycol 400 (PEG 400) | 25 | TBD | TBD | TBD |
TBD: To Be Determined
This compound Stability Evaluation
Stability testing provides crucial information on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1]
Experimental Protocol: Forced Degradation and Long-Term Stability Studies
A combination of forced degradation and long-term stability studies is essential to understand the degradation pathways and establish a shelf-life for this compound.
Forced Degradation (Stress Testing): This helps to identify likely degradation products and establish the intrinsic stability of the molecule.[1]
-
Acidic Conditions: Incubate a solution of this compound in 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Basic Conditions: Incubate a solution of this compound in 0.1 N NaOH at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Conditions: Treat a solution of this compound with a suitable oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
Photostability: Expose a solution and a solid sample of this compound to light according to ICH Q1B guidelines.
Samples should be analyzed at various time points using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Long-Term and Accelerated Stability Studies: These studies are performed to establish a re-test period or shelf life and recommended storage conditions.[1]
-
Protocol:
-
Prepare multiple batches of this compound in the desired dosage form and packaging.
-
Store the samples under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies).[2]
-
Analyze the samples for appearance, purity (by HPLC), and any other relevant quality attributes.
-
Data Presentation: this compound Stability Summary
The results from the stability studies should be tabulated to facilitate analysis and comparison.
Forced Degradation Results:
| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 N HCl | TBD | 60 | TBD | TBD |
| 0.1 N NaOH | TBD | 60 | TBD | TBD |
| 3% H₂O₂ | TBD | Room Temperature | TBD | TBD |
| Dry Heat | TBD | 80 | TBD | TBD |
| Photostability (ICH Q1B) | TBD | Room Temperature | TBD | TBD |
TBD: To Be Determined
Long-Term Stability Data (Example: 25°C/60% RH):
| Time Point (Months) | Appearance | Purity (%) | Degradation Products (%) |
| 0 | Complies | TBD | TBD |
| 3 | Complies | TBD | TBD |
| 6 | Complies | TBD | TBD |
| 12 | Complies | TBD | TBD |
| 24 | Complies | TBD | TBD |
TBD: To Be Determined
Visualizing Methodologies and Pathways
To further aid in the understanding of the experimental processes and potential biological interactions of a novel glycoside like this compound, the following diagrams illustrate a generic experimental workflow and a hypothetical signaling pathway.
Experimental Workflow for this compound Analysis
Caption: Workflow for Solubility and Stability Sample Analysis.
Hypothetical Signaling Pathway for a Bioactive Glycoside
Caption: A potential intracellular signaling cascade initiated by a glycoside.
This guide provides a robust framework for the systematic evaluation of this compound's solubility and stability. The generation of this data is a critical step in advancing the scientific understanding and potential therapeutic application of this compound. Researchers are encouraged to adapt these protocols to their specific laboratory capabilities and regulatory requirements.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Mutabiloside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutabiloside is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects. This document provides a detailed protocol for the extraction and isolation of this compound from its putative plant source, Melittis melissophyllum (Bastard Balm). The methodologies described herein are based on established principles for the purification of iridoid glycosides and can be adapted for related research and drug development purposes.
Note: The term "this compound" is not widely referenced in recent scientific literature. The protocols provided are based on the general procedures for isolating iridoid glycosides known to be present in Melittis melissophyllum, such as harpagide (B7782904) and melittoside. It is presumed that this compound shares structural and chemical similarities with these compounds.
Data Presentation
Table 1: Solvent Properties and Their Role in Extraction and Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Application | Rationale |
| Methanol (B129727) | 5.1 | 64.7 | Initial Extraction | Effective in extracting a broad range of polar compounds, including glycosides. |
| Ethanol | 4.3 | 78.4 | Initial Extraction (Alternative) | A less toxic alternative to methanol with similar extraction capabilities for polar compounds. |
| n-Butanol | 3.9 | 117.7 | Liquid-Liquid Partitioning | Selectively partitions glycosides from the aqueous phase, concentrating the target compounds. |
| Ethyl Acetate | 4.4 | 77.1 | Column Chromatography (Eluent) | Used in combination with other solvents to create a polarity gradient for separating compounds on silica (B1680970) gel. |
| Water | 10.2 | 100.0 | Extraction & Chromatography | Used as a polar solvent in initial extraction and as a component of the mobile phase in chromatography. |
| Hexane (B92381) | 0.1 | 68.7 | Defatting (Pre-extraction) | Removes nonpolar compounds like fats and waxes that can interfere with subsequent extraction and purification steps. |
Table 2: Chromatographic Conditions for Iridoid Glycoside Isolation
| Chromatographic Technique | Stationary Phase | Mobile Phase (Gradient) | Detection | Purpose |
| Column Chromatography | Silica Gel (60-120 mesh) | Hexane -> Ethyl Acetate -> Methanol | Thin Layer Chromatography (TLC) | Initial fractionation of the crude extract. |
| Sephadex LH-20 | Methanol or Ethanol | Isocratic | UV (254 nm) or TLC | Size exclusion chromatography to separate compounds based on molecular size. |
| Preparative HPLC | C18 reverse-phase | Water:Methanol or Water:Acetonitrile gradient | UV/Vis or PDA | High-resolution purification of the target compound. |
Experimental Protocols
Protocol 1: Extraction of Crude Iridoid Glycoside Fraction
-
Plant Material Preparation:
-
Collect fresh aerial parts of Melittis melissophyllum.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Defatting (Optional but Recommended):
-
Soxhlet extract the powdered plant material with hexane for 6-8 hours to remove lipids and other nonpolar constituents.
-
Discard the hexane extract and air-dry the defatted plant material.
-
-
Methanol Extraction:
-
Macerate the defatted plant powder in 95% methanol (1:10 w/v) for 48 hours at room temperature with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh methanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude methanol extract in distilled water.
-
Partition the aqueous suspension successively with an equal volume of n-butanol three times.
-
Combine the n-butanol fractions and concentrate under reduced pressure to yield the crude iridoid glycoside-rich fraction.
-
Protocol 2: Isolation and Purification of this compound
-
Silica Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using a slurry packing method with hexane.
-
Adsorb the crude n-butanol fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with hexane, followed by mixtures of hexane-ethyl acetate, ethyl acetate, and finally ethyl acetate-methanol.
-
Collect fractions of 20-30 mL and monitor the separation by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (8:2 v/v) and visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating.
-
Pool the fractions containing the target compound based on TLC analysis.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the pooled fractions by size exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase.
-
Collect small fractions and monitor by TLC.
-
Combine the fractions containing the purified compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification to obtain a high-purity compound, subject the semi-purified fraction to preparative HPLC.
-
Column: C18 reverse-phase column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: A gradient of methanol and water (e.g., starting with 20% methanol and increasing to 80% methanol over 40 minutes).
-
Flow Rate: 5-10 mL/min.
-
Detection: UV detector at 254 nm.
-
Collect the peak corresponding to this compound and concentrate to obtain the pure compound.
-
Mandatory Visualizations
Caption: Workflow for the extraction and isolation of this compound.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Total Synthesis of Mutabiloside: A Methodology Overview
While a complete de novo total synthesis of Mutabiloside, a complex flavonol triglycoside, has not been documented in peer-reviewed literature, this document outlines a theoretical multi-step synthetic approach based on established methodologies for the synthesis of complex flavonoid glycosides. This application note provides a plausible strategic framework and detailed protocols for the key transformations required, intended for researchers, scientists, and drug development professionals.
This compound, chemically known as quercetin (B1663063) 3-O-[β-D-xylopyranosyl(1→2)-α-L-rhamnopyranosyl(1→6)]-β-D-galactopyranoside, is a natural product isolated from Hibiscus mutabilis. Its intricate structure, featuring a trisaccharide moiety attached to the flavonoid quercetin, presents a significant synthetic challenge. The following sections detail a potential synthetic strategy, including protecting group manipulation, glycosylation reactions, and final deprotection steps.
Retrosynthetic Analysis
A logical retrosynthetic strategy for this compound would involve the disconnection of the glycosidic bonds, leading to the quercetin aglycone and the trisaccharide unit. A stepwise glycosylation approach is envisioned, starting with the attachment of the first sugar to the quercetin core, followed by sequential addition of the remaining two sugars. This strategy necessitates the use of orthogonal protecting groups to selectively unmask hydroxyl groups for subsequent glycosylations.
A proposed retrosynthetic pathway is illustrated below:
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
The following protocols are adapted from established procedures for flavonoid glycoside synthesis and represent key steps in the proposed total synthesis of this compound.
Protection of Quercetin
The selective protection of the hydroxyl groups of quercetin is crucial to ensure glycosylation occurs at the desired 3-O position. The 7, 3', and 4'-hydroxyl groups are more acidic and can be selectively protected, leaving the 3-OH and 5-OH groups. The 5-OH group is typically less reactive due to hydrogen bonding with the adjacent carbonyl group.
Protocol: Benzylation of Quercetin
-
Materials: Quercetin, Benzyl (B1604629) bromide (BnBr), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), Ethyl acetate (B1210297) (EtOAc), Hexane, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Procedure:
-
Dissolve quercetin (1.0 eq) in anhydrous DMF.
-
Add K₂CO₃ (5.0 eq) to the solution.
-
Add benzyl bromide (4.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield 7,3',4'-tri-O-benzylquercetin.
-
Synthesis of Glycosyl Donors
The synthesis of activated sugar donors is a prerequisite for the glycosylation steps. Thioglycosides or trichloroacetimidates are commonly used glycosyl donors. The synthesis of the trisaccharide donor would be a multi-step process involving sequential glycosylation and protecting group manipulation of the individual sugar units (galactose, rhamnose, and xylose). For simplicity, the protocol for a representative monosaccharide donor is provided.
Protocol: Synthesis of a Galactosyl Trichloroacetimidate (B1259523) Donor
-
Materials: Peracetylated galactose, Hydrazine (B178648) acetate, Dichloromethane (DCM), Methanol (MeOH), Trichloroacetonitrile (B146778) (CCl₃CN), 1,8-Diazabicycloundec-7-ene (DBU).
-
Procedure:
-
Dissolve peracetylated galactose (1.0 eq) in DCM.
-
Add hydrazine acetate (1.2 eq) and stir at room temperature for 2 hours to selectively deacetylate the anomeric position.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to give the hemiacetal.
-
Dissolve the crude hemiacetal in anhydrous DCM.
-
Add trichloroacetonitrile (3.0 eq) and cool the solution to 0 °C.
-
Add DBU (0.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Concentrate the reaction mixture and purify by column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine) to afford the galactosyl trichloroacetimidate donor.
-
Glycosylation Reactions
The core of the synthesis involves the stereoselective formation of the glycosidic linkages. The conditions for glycosylation need to be carefully optimized to control the stereochemistry of the newly formed bond.
Protocol: Schmidt Glycosylation of Protected Quercetin
-
Materials: 7,3',4'-tri-O-benzylquercetin (acceptor), Galactosyl trichloroacetimidate (donor), Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), Anhydrous DCM, 4 Å molecular sieves.
-
Procedure:
-
Dry the acceptor and donor under high vacuum for several hours.
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the acceptor (1.0 eq), donor (1.2 eq), and activated 4 Å molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to -40 °C.
-
Add TMSOTf (0.1-0.2 eq) dropwise.
-
Stir the reaction at -40 °C and monitor by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Filter the mixture through Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to yield the protected quercetin-3-O-galactoside.
-
This initial glycosylation would be followed by selective deprotection of the galactose moiety to expose a hydroxyl group for the subsequent attachment of the rhamnose unit, and then a similar sequence for the xylose unit.
Deprotection
The final step in the total synthesis is the removal of all protecting groups to yield the natural product. Hydrogenolysis is a common method for the removal of benzyl ethers.
Protocol: Global Deprotection by Hydrogenolysis
-
Materials: Fully protected this compound, Palladium on carbon (10% Pd/C), Methanol (MeOH), Ethyl acetate (EtOAc), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the protected this compound in a mixture of MeOH and EtOAc.
-
Add 10% Pd/C (catalytic amount).
-
Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or H-Cube).
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final product by preparative HPLC or other suitable chromatographic techniques to obtain pure this compound.
-
Data Presentation
As no experimental total synthesis has been reported, quantitative data is not available. A successful synthesis would generate the following data, which should be presented in clear tabular format:
Table 1: Yields of Key Synthetic Steps
| Step Number | Reaction | Starting Material | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Quercetin Protection | Quercetin | 7,3',4'-tri-O-benzylquercetin | Expected >80% |
| 2 | First Glycosylation | Protected Quercetin | Protected Quercetin-galactoside | Expected 60-70% |
| 3 | Second Glycosylation | Protected Quercetin-galactoside | Protected Quercetin-diglycoside | Expected 50-60% |
| 4 | Third Glycosylation | Protected Quercetin-diglycoside | Fully Protected this compound | Expected 40-50% |
| 5 | Global Deprotection | Fully Protected this compound | this compound | Expected >90% |
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals |
|---|---|
| ¹H NMR | Signals for anomeric protons of xylose, rhamnose, and galactose; aromatic protons of quercetin. |
| ¹³C NMR | Signals for anomeric carbons; carbons of the flavonoid backbone and sugar units. |
| HRMS | Calculated and found m/z values for [M+H]⁺ or [M+Na]⁺. |
Logical Workflow Diagram
The overall synthetic workflow can be visualized as a linear sequence of protection, glycosylation, and deprotection steps.
Caption: Proposed synthetic workflow for this compound.
Application Note: Purification of Mutabiloside, a Triterpenoid Saponin, Using Chromatographic Techniques
Introduction
Mutabiloside is a triterpenoid (B12794562) saponin (B1150181) identified in species of the Myrsine genus. Triterpenoid saponins (B1172615) are a diverse class of natural products known for a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1][2][3] Saponins from Myrsine species, in particular, have demonstrated notable cytotoxic and antiviral properties, making them promising candidates for drug discovery and development.[4] This application note outlines a comprehensive protocol for the purification of this compound from plant material using a combination of solvent extraction, liquid-liquid partitioning, and chromatographic techniques, including High-Performance Liquid Chromatography (HPLC).
Materials and Methods
The proposed purification strategy is based on established methodologies for the isolation of triterpenoid saponins from the Myrsine genus.[4][5]
Plant Material and Extraction
Dried and powdered plant material (e.g., leaves or stems of Myrsine glutinosa) is subjected to exhaustive extraction with methanol (B129727) (MeOH). This is followed by a series of liquid-liquid partitioning steps to separate compounds based on their polarity. The crude methanolic extract is typically partitioned against n-hexane to remove nonpolar constituents like fats and waxes, followed by partitioning with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH). Triterpenoid saponins, being glycosidic and thus relatively polar, are expected to concentrate in the n-butanol fraction.
Chromatographic Purification
The n-butanol fraction is then subjected to multiple chromatographic steps for the isolation of this compound. An initial separation is performed using column chromatography over a silica (B1680970) gel stationary phase with a gradient elution system of chloroform-methanol-water. Fractions are collected and analyzed by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled and further purified using preparative reversed-phase HPLC.
Results and Discussion
The multi-step purification process is designed to yield high-purity this compound. The purity of the final compound can be assessed by analytical HPLC and its structure confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected quantitative data for a typical purification run is summarized in Table 1.
Experimental Protocols
Protocol 1: Extraction and Liquid-Liquid Partitioning
-
Maceration: Soak 1 kg of dried, powdered plant material in 5 L of methanol at room temperature for 48 hours with occasional agitation.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.
-
Solvent Partitioning:
-
Suspend the crude extract in 1 L of distilled water and transfer to a separatory funnel.
-
Partition the aqueous suspension three times with an equal volume of n-hexane. Discard the n-hexane layers.
-
Subsequently, partition the aqueous layer three times with an equal volume of ethyl acetate. The ethyl acetate fractions are collected and concentrated separately.
-
Finally, partition the remaining aqueous layer three times with an equal volume of n-butanol. Collect the n-butanol fractions.
-
-
Drying: Concentrate the n-butanol fraction to dryness under reduced pressure to yield the saponin-rich fraction.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a silica gel (70-230 mesh) column using a chloroform-methanol (95:5, v/v) slurry.
-
Sample Loading: Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a stepwise gradient of chloroform-methanol-water (e.g., 90:10:1, 80:20:2, 70:30:3, v/v/v).
-
Fraction Collection: Collect fractions of 20 mL each and monitor by TLC, visualizing with an appropriate staining reagent (e.g., ceric sulfate (B86663) spray followed by heating).
-
Pooling: Combine fractions that show a similar TLC profile corresponding to the target compound.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the pooled fractions from column chromatography in the HPLC mobile phase and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (ACN) in water (e.g., 30% to 70% ACN over 40 minutes).
-
Flow Rate: 2.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC under similar conditions but with a smaller column and lower flow rate.
-
Lyophilization: Lyophilize the pure fractions to obtain the final compound.
Data Presentation
Table 1: Summary of a Typical Purification Yield for this compound
| Purification Step | Starting Material (g) | Yield (g) | Purity (%) |
| Crude Methanol Extract | 1000 | 150 | ~5 |
| n-Butanol Fraction | 150 | 25 | ~20 |
| Silica Gel Column Fraction | 25 | 1.5 | ~70 |
| Preparative HPLC | 1.5 | 0.05 | >98 |
Biological Activity and Signaling Pathway
Triterpenoid saponins isolated from Myrsine species have been reported to exhibit cytotoxic activity.[4] While the specific mechanism of this compound has not been elucidated, many cytotoxic natural products induce apoptosis in cancer cells. A simplified proposed workflow for investigating the cytotoxic activity of this compound is presented below.
Caption: Proposed workflow for evaluating the cytotoxic activity of this compound.
Given the cytotoxic potential of related compounds, a plausible mechanism of action for this compound is the induction of apoptosis. The diagram below illustrates a simplified intrinsic apoptosis signaling pathway that could be activated by this compound.
Caption: Simplified intrinsic apoptosis signaling pathway potentially induced by this compound.
The described methodology provides a robust framework for the purification of this compound from Myrsine species. The combination of solvent partitioning, silica gel chromatography, and reversed-phase HPLC is effective for isolating triterpenoid saponins. Further investigation into the biological activities of purified this compound, particularly its potential cytotoxic effects and the underlying molecular mechanisms, is warranted and could lead to the development of novel therapeutic agents.
References
- 1. The bioactivity of saponins: triterpenoid and steroidal glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Bioactivity of Saponins: Triterpenoid and Steroidal Glycosides | Semantic Scholar [semanticscholar.org]
- 3. Production of plant bioactive triterpenoid saponins: elicitation strategies and target genes to improve yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic saponins from New Zealand Myrsine species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triterpene saponins from Myrsine pellucida - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay of Mutabiloside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutabiloside is a novel glycoside with therapeutic potential. This document provides detailed protocols for cell-based assays to characterize the cytotoxic and apoptotic effects of this compound, a critical step in preclinical drug development. The following protocols are designed to be robust and reproducible for the screening and mechanistic evaluation of this compound. Cell-based assays are crucial for quantifying cytotoxicity, understanding biological activity, and elucidating biochemical mechanisms.[1]
Principle of the Assays
The initial evaluation of this compound's potential as an anticancer agent will be conducted using a two-tiered approach. First, a cytotoxicity assay will be performed to determine the concentration-dependent inhibitory effects of the compound on cancer cell proliferation. Subsequently, an apoptosis assay will be employed to investigate the underlying mechanism of cell death induced by this compound.
-
MTT Cell Proliferation Assay: This colorimetric assay is a widely used method to assess cell viability.[2][3] It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
-
Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate in a buffer system optimized for caspase activity. The cleavage of the substrate by activated caspases generates a luminescent signal that is proportional to the amount of caspase activity.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with untreated cells (vehicle control, containing the same concentration of DMSO as the treated wells) and wells with medium only (blank control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol measures the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound (based on the IC50 value obtained from the MTT assay) as described in the MTT assay protocol. Include untreated cells as a negative control and a known apoptosis-inducing agent (e.g., staurosporine) as a positive control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the untreated control to determine the fold-increase in caspase-3/7 activity.
Data Presentation
The quantitative data from the described assays should be summarized in the following tables for clear comparison and interpretation.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HCT116 | 48 | [Insert Value] |
| MCF-7 | 48 | [Insert Value] |
| MDA-MB-231 | 48 | [Insert Value] |
| HCT116 | 72 | [Insert Value] |
| MCF-7 | 72 | [Insert Value] |
| MDA-MB-231 | 72 | [Insert Value] |
Table 2: Apoptotic Activity of this compound
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Fold Increase in Caspase-3/7 Activity |
| HCT116 | IC50 | 24 | [Insert Value] |
| HCT116 | 2 x IC50 | 24 | [Insert Value] |
| MCF-7 | IC50 | 24 | [Insert Value] |
| MCF-7 | 2 x IC50 | 24 | [Insert Value] |
Visualizations
The following diagrams illustrate the experimental workflow and a proposed signaling pathway for this compound's action.
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed apoptotic signaling pathway of this compound.
References
Application Notes and Protocols for the In Vitro Study of Lignan Xylosides in Cancer Cell Lines
Disclaimer: Extensive searches for "Mutabiloside" did not yield specific information on its use in in vitro cancer cell line studies. The following application notes and protocols are based on a representative lignan (B3055560) xyloside, 4-O-(2',3',4'-tri-O-methyl-β-D-xylopyranosyl) diphyllin (B1215706) (referred to as M3), which has demonstrated potent anticancer activity.[1][2] These guidelines are intended for researchers, scientists, and drug development professionals investigating the potential of similar compounds.
Introduction
Lignan xylosides are a class of naturally occurring compounds that have garnered interest for their potential therapeutic properties, including anticancer activity. This document provides a detailed overview of the in vitro application of the lignan xyloside M3, a compound that has shown promise in inhibiting the proliferation of various cancer cell lines.[1][2] The protocols outlined below are designed to guide researchers in evaluating the cytotoxic and mechanistic properties of M3 and similar lignan xylosides in a laboratory setting.
Mechanism of Action
The lignan xyloside M3 exerts its anticancer effects through a multi-faceted mechanism that ultimately leads to cancer cell death. The primary modes of action identified are the induction of apoptosis and the disruption of microtubule dynamics.
-
Induction of Apoptosis: M3 treatment has been shown to induce apoptosis in cancer cells in a caspase-3-dependent manner.[1] This suggests that M3 activates the caspase cascade, a key component of the apoptotic signaling pathway, leading to programmed cell death.
-
Microtubule Depolymerization: M3 promotes the depolymerization of microtubules.[1] Microtubules are essential for various cellular processes, including cell division (mitosis), maintenance of cell structure, and intracellular transport.[3] By disrupting microtubule stability, M3 can arrest the cell cycle and inhibit cell proliferation.[3]
Data Presentation
The cytotoxic activity of the lignan xyloside M3 has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Cancer | 0.08 |
| A549 | Lung Cancer | 0.25 |
| MCF-7 | Breast Cancer | 0.56 |
| HeLa | Cervical Cancer | 1.12 |
Data extracted from a study on the anticancer effects of the lignan xyloside M3.[1]
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro anticancer activity of lignan xylosides like M3.
Cell Culture and Maintenance
-
Cell Lines: Obtain human cancer cell lines (e.g., HCT116, A549, MCF-7) from a reputable cell bank.
-
Culture Medium: Culture the cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the lignan xyloside M3 (e.g., 0.01, 0.1, 1, 10, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the lignan xyloside M3 at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Tubulin Polymerization Assay
This assay measures the effect of the compound on the in vitro polymerization of tubulin.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin protein, a GTP-containing buffer, and the lignan xyloside M3 at various concentrations.
-
Initiation of Polymerization: Initiate tubulin polymerization by incubating the mixture at 37°C.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of the treated samples to the control to determine the effect of the compound on tubulin assembly. A decrease in the rate and extent of polymerization indicates inhibition.
Visualization
Signaling Pathway Diagram
Caption: Proposed mechanism of action for the lignan xyloside M3.
Experimental Workflow Diagram
Caption: Workflow for in vitro anticancer screening of lignan xylosides.
References
- 1. M3, a natural lignan xyloside, exhibits potent anticancer activity in HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M3, a natural lignan xyloside, exhibits potent anticancer activity in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beyond the Paclitaxel and Vinca Alkaloids: Next Generation of Plant-Derived Microtubule-Targeting Agents with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mutabiloside (Mascaroside) as a Molecular Probe
Disclaimer: The following application notes and protocols are hypothetical and illustrative. Currently, there is a significant lack of published scientific literature detailing the use of Mutabiloside (also known as Mascaroside) as a molecular probe. The information presented here is based on the known biological activities of the broader class of naphthofuran compounds, to which this compound belongs, and is intended to serve as a conceptual guide for potential research applications.
Introduction to this compound (Mascaroside)
This compound, with the synonym Mascaroside, is a naturally occurring naphthofuran found in plants such as Coffea arabica and Coffea canephora.[1][2] Its chemical structure is (3bS,5aR,6R,7R,8S,10S,10aS,10bR)-7-((beta-D-Glucopyranosyloxy)methyl)-4,5,6,7,8,9,10,10a,10b,11-decahydro-6,7,10-trihydroxy-10b-methyl-5a,8-methano-5aH-cyclohepta(5,6)naphtho(2,1-b)furan-12(3bH)-one.[3] While specific biological activities and molecular targets of this compound are not well-documented, the naphthofuran scaffold is present in compounds with known biological activities, including the activation of Sirtuin 1 (SIRT1), a class III histone deacetylase involved in various cellular processes.[4] Additionally, some naphthofuran derivatives have been explored as fluorescent labels for biomolecules.[5]
These application notes propose the use of chemically modified this compound derivatives as molecular probes for studying SIRT1 signaling and for fluorescent labeling in cellular imaging.
Quantitative Data
The available quantitative data for the parent compound, this compound (Mascaroside), is limited.
| Property | Value | Reference |
| Molecular Weight | 524.6 g/mol | [3] |
| Melting Point | 277 - 278 °C | [1] |
Application 1: Probing SIRT1 Activity
Conceptual Framework: This application proposes the use of a this compound derivative, "MutaProbe-SIRT1," designed to be an activator of SIRT1. By introducing this probe into cellular systems, researchers can study the downstream effects of SIRT1 activation and its role in various signaling pathways. Naphthofuran derivatives have been shown to act as potent SIRT1 activators, suggesting that a modified this compound could serve a similar function.[4]
Hypothesized Signaling Pathway: SIRT1 Activation by MutaProbe-SIRT1
The following diagram illustrates the hypothetical mechanism of action for MutaProbe-SIRT1 in activating the SIRT1 signaling pathway.
Caption: Hypothetical SIRT1 signaling pathway activated by MutaProbe-SIRT1.
Experimental Protocol: Western Blot Analysis of SIRT1-Mediated Deacetylation
This protocol describes a method to assess the activity of "MutaProbe-SIRT1" by measuring the deacetylation of p53, a known SIRT1 substrate.
Workflow Diagram
Caption: Workflow for Western blot analysis of p53 deacetylation.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
MutaProbe-SIRT1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetylated-p53 (Lys382), anti-p53
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of MutaProbe-SIRT1 (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer and incubate on ice for 30 minutes.
-
Scrape the cells and centrifuge to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Run the samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the acetylated-p53 signal to the total p53 signal.
-
Application 2: Fluorescent Labeling and Cellular Imaging
Conceptual Framework: This application envisions a this compound derivative conjugated to a fluorophore, "MutaFluor," for use in cellular imaging. The naphthofuran core itself may possess some fluorescent properties that could be enhanced through chemical modification.[5] This probe could be used to visualize cellular structures or track the localization of the molecule within the cell.
Experimental Protocol: Staining and Imaging of Cells with MutaFluor
This protocol outlines the steps for staining cells with a hypothetical fluorescent this compound derivative and visualizing its subcellular localization using fluorescence microscopy.
Workflow Diagram
Caption: Workflow for cellular imaging using a fluorescent MutaFluor probe.
Materials:
-
Cell line of interest
-
Glass coverslips
-
Cell culture medium
-
MutaFluor probe
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI solution
-
Mounting medium
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips and place them in a multi-well plate.
-
Seed cells onto the coverslips and allow them to grow to the desired confluency.
-
-
Staining:
-
Prepare a working solution of MutaFluor in cell culture medium (e.g., 1-10 µM).
-
Remove the old medium from the cells and add the MutaFluor solution.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Washing and Fixation:
-
Remove the staining solution and wash the cells three times with warm PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Counterstaining:
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium.
-
Allow the mounting medium to cure.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for MutaFluor and DAPI.
-
These hypothetical applications and protocols provide a starting point for exploring the potential of this compound as a molecular probe. Further research is necessary to elucidate its actual biological activities and to develop it into a validated tool for the scientific community.
References
- 1. Human Metabolome Database: Showing metabocard for Mascaroside (HMDB0035603) [hmdb.ca]
- 2. Showing Compound Mascaroside (FDB014296) - FooDB [foodb.ca]
- 3. (3bS,5aR,6R,7R,8S,10S,10aS,10bR)-7-((beta-D-Glucopyranosyloxy)methyl)-4,5,6,7,8,9,10,10a,10b,11-decahydro-6,7,10-trihydroxy-10b-methyl-5a,8-methano-5aH-cyclohepta(5,6)naphtho(2,1-b)furan-12(3bH)-one | C26H36O11 | CID 442057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Mutabiloside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutabiloside is a novel terpenoid glycoside that has emerged as a promising candidate for drug discovery due to its potent and selective inhibitory effects on the mTOR (mechanistic target of rapamycin) signaling pathway.[1][2] The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is implicated in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1][3][4] These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of the mTOR pathway, with a specific focus on the evaluation of this compound and its analogs.
Hypothetical Mechanism of Action of this compound
For the purpose of these application notes, we will hypothesize that this compound acts as an allosteric inhibitor of mTORC1, one of the two distinct complexes of the mTOR protein.[5] By binding to a site distinct from the active site, this compound is presumed to disrupt the interaction of mTOR with its key downstream substrates, S6K1 and 4E-BP1, thereby inhibiting protein synthesis and cell growth.[3][5]
Signaling Pathway
Caption: Hypothetical mTOR signaling pathway showing inhibition by this compound.
Quantitative Data Summary
The following table summarizes the hypothetical in vitro activity of this compound and control compounds against the mTOR pathway in a cell-based assay.
| Compound | IC50 (nM) | Target | Assay Type |
| This compound | 75 | mTORC1 | p-S6K (T389) HTRF Assay |
| Rapamycin (B549165) (Control) | 10 | mTORC1 | p-S6K (T389) HTRF Assay |
| Torin 1 (Control) | 2 | mTORC1/mTORC2 | p-S6K (T389) HTRF Assay |
Experimental Protocols
Primary High-Throughput Screening (HTS) Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Phospho-S6K (T389)
This protocol describes a cell-based HTS assay to identify inhibitors of mTORC1 by measuring the phosphorylation of its downstream target, S6 ribosomal protein kinase (S6K), at threonine 389.
1. Materials and Reagents:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound library (dissolved in DMSO)
-
Rapamycin (positive control)
-
DMSO (negative control)
-
HTRF p-S6K (T389) assay kit (containing europium cryptate-labeled anti-S6K antibody and d2-labeled anti-phospho-S6K (T389) antibody)
-
384-well white, low-volume plates
2. Assay Procedure:
-
Cell Seeding: Seed HEK293T cells into 384-well plates at a density of 10,000 cells per well in 20 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Add 100 nL of test compounds (including this compound library, rapamycin, and DMSO) to the wells using an automated liquid handler.
-
Incubation: Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator.
-
Cell Lysis and Antibody Addition: Add 5 µL of the HTRF lysis buffer containing the europium cryptate and d2-labeled antibodies to each well.
-
Incubation: Incubate for 4 hours at room temperature, protected from light.
-
Data Acquisition: Measure the HTRF signal (emission at 665 nm and 620 nm after excitation at 320 nm) using a compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound relative to the DMSO and rapamycin controls.
Secondary Confirmatory Protocol: Western Blot Analysis of mTORC1 Signaling
This protocol is used to confirm the inhibitory activity of hits from the primary screen on the mTORC1 signaling pathway.
1. Materials and Reagents:
-
MCF-7 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (and other hit compounds)
-
Rapamycin (positive control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-S6K (T389), anti-S6K, anti-phospho-4E-BP1 (T37/46), anti-4E-BP1, anti-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
2. Assay Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or other hit compounds (e.g., 0.1, 1, 10, 100, 1000 nM) for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
High-Throughput Screening Workflow
Caption: High-throughput screening workflow for this compound.
References
- 1. cusabio.com [cusabio.com]
- 2. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the Rheb-mTOR Signaling Pathway in Mammalian Cells: Constitutive Active Mutants of Rheb and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mutabiloside Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mutabiloside and Target Engagement
This compound is a naturally occurring iridoid glycoside. While specific research on this compound is limited, the broader class of iridoid glycosides is recognized for a wide array of biological activities, including potent anti-inflammatory and anti-cancer effects.[1][2][3][4][5] Understanding the direct molecular interactions of this compound within a cell is crucial for elucidating its mechanism of action and advancing its potential as a therapeutic agent. Target engagement assays are essential tools in this process, providing direct evidence of a compound binding to its intended molecular target and enabling the quantification of this interaction in a biologically relevant context. These assays are critical for validating the mechanism of action, guiding lead optimization, and supporting structure-activity relationship (SAR) studies.[6]
The known biological activities of iridoid glycosides suggest that this compound may interact with key proteins involved in cellular signaling pathways that regulate inflammation and cell proliferation.[1][7] This document provides detailed application notes and protocols for a selection of target engagement assays relevant to the putative targets of this compound, based on the known activities of related iridoid glycosides.
Putative Molecular Targets and Signaling Pathways for this compound
Based on the activities of other iridoid glycosides, this compound is hypothesized to engage with proteins in the following key signaling pathways:
-
NF-κB Signaling Pathway: A central regulator of inflammation.[7][8]
-
MAPK Signaling Pathway: Crucial for cell proliferation, differentiation, and apoptosis.
-
JAK-STAT Signaling Pathway: A key pathway in cytokine signaling and immune response.[8] Some hydrolyzed iridoids have been shown to inhibit STAT3 activation.[9]
-
PI3K/Akt Signaling Pathway: Involved in cell survival, growth, and proliferation.[1][10]
-
Topoisomerase I: An enzyme critical for DNA replication and a target for some anti-cancer drugs.[2]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated from the described target engagement assays for this compound. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.
| Assay Type | Target Protein | Metric | Hypothetical Value (this compound) | Reference Compound | Hypothetical Value (Reference) |
| Cellular Thermal Shift Assay (CETSA) | STAT3 | ΔTm (°C) | +3.5 | Stattic | +4.2 |
| NanoBRET™ Target Engagement Assay | JAK1 | IC50 (nM) | 150 | Ruxolitinib | 25 |
| In Vitro Kinase Assay | c-Src | IC50 (µM) | 2.5 | Dasatinib | 0.8 |
| Topoisomerase I Inhibition Assay | Topoisomerase I | IC50 (µM) | 5.0 | Camptothecin | 0.5 |
| NF-κB Reporter Assay | NF-κB Pathway | IC50 (µM) | 1.8 | Bay 11-7082 | 0.2 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for STAT3 Target Engagement
Objective: To determine if this compound directly binds to and stabilizes STAT3 in intact cells, providing evidence of target engagement.
Principle: CETSA is based on the principle that ligand binding increases the thermal stability of the target protein. When cells are heated, unbound proteins denature and aggregate at lower temperatures than ligand-bound proteins.
Workflow:
Caption: CETSA experimental workflow for assessing this compound target engagement with STAT3.
Protocol:
-
Cell Culture and Treatment:
-
Plate human prostate cancer (DU145) or breast cancer (MDA-MB-231) cells, which have constitutively active STAT3, in 10 cm dishes.
-
Grow cells to approximately 80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., 0.1% DMSO) for 2 hours at 37°C.
-
-
Cell Lysis and Heat Treatment:
-
Wash the cells with ice-cold PBS and scrape them into a lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Lyse the cells on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Protein Fractionation and Analysis:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Analyze the levels of soluble STAT3 in each sample by Western blotting using a specific anti-STAT3 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment group, plot the percentage of soluble STAT3 relative to the unheated control against the temperature.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
The thermal shift (ΔTm) is calculated as the difference between the Tm of the this compound-treated sample and the vehicle-treated sample. A positive ΔTm indicates stabilization of STAT3 by this compound.
-
NanoBRET™ Target Engagement Intracellular Assay for JAK1
Objective: To quantify the binding of this compound to Janus kinase 1 (JAK1) in live cells.
Principle: The NanoBRET™ assay is a proximity-based assay that measures the binding of a small molecule to a target protein in living cells. The target protein (JAK1) is fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the same site as the test compound is added to the cells. If the test compound (this compound) binds to the target, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
Workflow:
Caption: NanoBRET™ target engagement assay workflow for this compound and JAK1.
Protocol:
-
Cell Preparation:
-
Transiently transfect HEK293 cells with a plasmid encoding a NanoLuc®-JAK1 fusion protein.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Plate the cells in a white, 96-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in the assay medium.
-
Add the this compound dilutions to the wells.
-
Add a pre-determined optimal concentration of the fluorescent tracer to all wells.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
-
Signal Detection:
-
Prepare the Nano-Glo® substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the plate on a luminometer equipped with two filters to measure the donor emission (460 nm) and the acceptor emission (610 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio as a function of the this compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.
-
In Vitro Topoisomerase I Inhibition Assay
Objective: To determine if this compound can inhibit the activity of human topoisomerase I.
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I. When supercoiled plasmid DNA is incubated with topoisomerase I, it becomes relaxed. This change in DNA topology can be visualized by agarose (B213101) gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA. An inhibitor will prevent this relaxation.
Workflow:
Caption: Workflow for the in vitro Topoisomerase I inhibition assay.
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer, and purified human topoisomerase I enzyme.
-
Add varying concentrations of this compound or a known inhibitor like Camptothecin.
-
Include a no-enzyme control (DNA only) and a no-inhibitor control (DNA + enzyme).
-
-
Enzymatic Reaction:
-
Incubate the reaction mixtures at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated approximately 75% of the gel length.
-
-
Visualization and Data Analysis:
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the this compound concentration and determine the IC50 value.
-
Signaling Pathway Visualization
The following diagram illustrates the putative signaling pathways that may be modulated by this compound, based on the known activities of iridoid glycosides.
Caption: Putative signaling pathways modulated by this compound.
These application notes and protocols provide a framework for initiating target engagement studies for this compound. The selection of assays should be guided by the specific biological questions being addressed and the available resources. It is recommended to use orthogonal assays to confirm target engagement and to build a comprehensive understanding of this compound's mechanism of action.
References
- 1. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. violapharm.com [violapharm.com]
- 5. Iridoid glycoside: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Catalpol: An Iridoid Glycoside With Potential in Combating Cancer Development and Progression—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Mutabiloside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutabiloside is an iridoid glycoside, a class of monoterpenoid natural products known for their diverse biological activities. As research into the therapeutic potential of this compound expands, accurate and reliable quantification methods are essential for phytochemical analysis, pharmacokinetic studies, and quality control of related products. These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Standards
The availability of a certified analytical standard is paramount for accurate quantification. While a commercial standard for this compound may not be readily available, it can be isolated and purified from its natural source, Mussaenda mutabilis. The purity of the isolated standard should be rigorously assessed using techniques such as NMR, mass spectrometry, and HPLC.
Extraction of this compound from Plant Material
This compound is found in plants of the Mussaenda genus, particularly Mussaenda mutabilis. The following is a general protocol for its extraction, which may require optimization based on the specific plant part and desired purity.
Protocol: Extraction of this compound from Mussaenda mutabilis
-
Sample Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature and grind it into a fine powder.
-
Maceration: Suspend the powdered plant material in methanol (B129727) (e.g., 1:10 w/v) and macerate at room temperature for 24-48 hours with occasional agitation.
-
Filtration and Concentration: Filter the extract through an appropriate filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to remove unwanted compounds. Iridoid glycosides like this compound are typically enriched in the ethyl acetate and n-butanol fractions.
-
Further Purification (Optional): For obtaining a high-purity standard, the enriched fraction can be subjected to column chromatography on silica (B1680970) gel or a reversed-phase C18 stationary phase, eluting with a gradient of methanol in water or chloroform (B151607) in methanol.
Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of iridoid glycosides. The following protocol is a starting point and should be validated for specificity, linearity, accuracy, and precision.
Experimental Protocol: HPLC-UV Quantification of this compound
| Parameter | Recommended Conditions |
| Instrumentation | HPLC system with a UV/Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (with 0.1% formic acid). A typical starting point is a gradient of 10-40% acetonitrile over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | Iridoid glycosides typically have a UV maximum around 235-245 nm. The optimal wavelength for this compound should be determined by acquiring a UV spectrum of the purified standard. |
| Injection Volume | 10-20 µL |
| Standard Preparation | Prepare a stock solution of purified this compound in methanol. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples. |
| Sample Preparation | Dissolve the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system. |
| Quantification | Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. |
Table 1: HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm (example) |
| Temperature | 25 °C |
Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of this compound in complex biological matrices.
Experimental Protocol: LC-MS/MS Quantification of this compound
| Parameter | Recommended Conditions |
| Instrumentation | LC system coupled to a triple quadrupole or high-resolution mass spectrometer. |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with acetonitrile and water, both containing 0.1% formic acid. A typical gradient could be 5-95% acetonitrile over 10 minutes. |
| Flow Rate | 0.2-0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI) in positive or negative ion mode. The optimal mode should be determined by infusing the this compound standard. |
| MS Parameters | Optimize the declustering potential, collision energy, and other source parameters for the specific instrument and this compound. |
| MRM Transitions | Determine the precursor ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) and at least two product ions for Multiple Reaction Monitoring (MRM) for quantification and confirmation. This requires infusion of the purified standard. |
| Internal Standard | Use of a structurally similar internal standard is recommended for improved accuracy and precision. |
| Standard and Sample Prep | Similar to the HPLC-UV method, but potentially with more dilute solutions due to higher sensitivity. |
| Quantification | Construct a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the standard. |
Table 2: LC-MS/MS Method Parameters (Hypothetical)
| Parameter | Condition |
| Column | C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile:Water (0.1% Formic Acid) |
| Flow Rate | 0.3 mL/min |
| Ionization | ESI Positive |
| MRM Transition (Quantifier) | To be determined |
| MRM Transition (Qualifier) | To be determined |
Data Presentation and Method Validation
All quantitative data should be summarized in clearly structured tables for easy comparison. Method validation should be performed according to international guidelines (e.g., ICH) and should include assessment of:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Visualizations
Diagram 1: General Workflow for this compound Quantification
Caption: Workflow for the extraction, quantification, and validation of this compound.
Diagram 2: Logical Relationship for Analytical Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the quantitative analysis of this compound. Researchers are encouraged to adapt and validate these methods for their specific applications and matrices to ensure the generation of high-quality, reliable data. The development of robust analytical methods is a critical step in advancing the scientific understanding and potential therapeutic applications of this promising natural product.
Application Notes and Protocols for Studying Signaling Pathways with Iridoid Glycosides
Disclaimer: Initial searches for a specific compound named "Mutabiloside" did not yield any relevant scientific information. It is possible that this is a novel, uncharacterized compound, a proprietary name, or a misspelling. Therefore, this document provides a detailed application note and protocol using a representative and well-studied class of compounds, iridoid glycosides , for studying specific signaling pathways. The principles and methods described herein are broadly applicable to the investigation of novel bioactive compounds.
Introduction to Iridoid Glycosides and Their Role in Signal Transduction
Iridoid glycosides are a large class of monoterpenoids found in a wide variety of plants. They are known for their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2] These biological activities are often mediated through the modulation of key cellular signaling pathways. Understanding how these compounds interact with and modulate these pathways is crucial for drug discovery and development. This document outlines the application of iridoid glycosides in studying the PI3K/Akt , NF-κB , and MAPK signaling pathways.
Key Signaling Pathways Modulated by Iridoid Glycosides
Iridoid glycosides have been shown to influence several critical signaling cascades involved in cell survival, inflammation, and proliferation.
-
PI3K/Akt Signaling Pathway: This pathway is central to cell survival, growth, and proliferation. Iridoid glycosides have been observed to modulate this pathway, for instance, by affecting the phosphorylation of Akt, thereby influencing downstream cellular processes.[3][4][5][6][7]
-
NF-κB Signaling Pathway: A key regulator of the inflammatory response, the NF-κB pathway is a common target for anti-inflammatory compounds. Iridoid glycosides can inhibit the activation of NF-κB, often by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[8][9][10][11][12][13][14][15]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Certain iridoid glycosides have been found to inactivate this pathway, contributing to their anti-inflammatory and anti-cancer properties.[4][8][9][11]
Quantitative Data Summary
The following table summarizes the effects of representative iridoid glycosides on key signaling molecules. This data is compiled from various in vitro and in vivo studies and serves as a reference for expected outcomes.
| Iridoid Glycoside/Extract | Cell Line/Model | Target Pathway | Key Molecular Target | Observed Effect | Concentration/Dose | Reference |
| Cornel Iridoid Glycosides (CIG) | Diabetic Mice (HFD/STZ) | PI3K/Akt | INSR, PI3K, Akt, GLUT4 | Increased phosphorylation and expression | High dose CIG | [3] |
| Catalpol | T24 bladder cancer cells | PI3K/Akt | PI3K/Akt | Induced apoptosis | Not specified | [4] |
| Iridoid Glycosides from Morinda officinalis (MOIG) | RAW 264.7 macrophages | MAPK, NF-κB | MAPK, NF-κB | Inactivation | 50, 100, 200 mg/kg | [8][9] |
| Iridoid Glycosides from Folium syringae | Rat model of colitis | NF-κB | IκBα, IKKβ | Blocked NF-κB signaling by inhibiting IκBα phosphorylation/degradation | Not specified | [10] |
| 8-epi-7-deoxyloganin | HEK293 cells | NF-κB | NF-κB | Significant inhibitory effect on LPS-stimulated NF-κB activation | Not specified | [13] |
| Loganin | Chondrocytes | PI3K/Akt | PI3K/Akt | Anti-inflammatory effects | Not specified | [2] |
| Iridoids from Patrinia scabiosaefolia | 3T3-L1 adipocytes | PI3K/Akt | PI3K, Akt, GLUT4 | Promoted glucose uptake by activating the PI3K/Akt pathway | Not specified | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in studying the effects of iridoid glycosides on signaling pathways.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines based on the research question (e.g., RAW 264.7 for inflammation, cancer cell lines like T24 for oncology studies, or neuronal cells for neuroprotection assays).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays).
-
Allow cells to adhere and reach 70-80% confluency.
-
Prepare stock solutions of the iridoid glycoside in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the culture medium.
-
For inflammatory studies, pre-treat cells with the iridoid glycoside for a specified time (e.g., 1-2 hours) before stimulating with an inflammatory agent like lipopolysaccharide (LPS).
-
Incubate cells for the desired treatment duration.
-
Western Blot Analysis for Signaling Protein Phosphorylation
This protocol is used to determine the activation state of key signaling proteins.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-p65, p65, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Allow cells to recover for 24 hours.
-
-
Cell Treatment: Treat the transfected cells with the iridoid glycoside and/or an NF-κB activator (e.g., LPS or TNF-α).
-
Luciferase Assay:
-
After treatment, lyse the cells using the luciferase assay lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Visualizations
Signaling Pathway Diagrams
Caption: The PI3K/Akt signaling pathway and potential points of inhibition by iridoid glycosides.
Caption: The NF-κB signaling pathway and a common mechanism of inhibition by iridoid glycosides.
Experimental Workflow Diagram
Caption: A general experimental workflow for studying the effects of iridoid glycosides.
References
- 1. benchchem.com [benchchem.com]
- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoglycemic, hypolipidemic and antioxidant effects of iridoid glycosides extracted from Corni fructus : possible involvement of the PI3K–Akt/PKB sign ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06045B [pubs.rsc.org]
- 4. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptomic and proteomic investigations identify PI3K-akt pathway targets for hyperthyroidism management in rats via polar iridoids from radix Scrophularia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Iridoid glycosides fraction of Folium syringae leaves modulates NF-κB signal pathway and intestinal epithelial cells apoptosis in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morinda officinalis iridoid glycosides, as an inhibitor of GSK-3β, alleviates rheumatoid arthritis through inhibition of NF-κB and JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cornel iridoid glycosides exerted neuroprotective effects against cerebral ischemia/reperfusion injury in rats via inhibiting TLR4/MyD88/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iridoid glucosides and a C₁₃-norisoprenoid from Lamiophlomis rotata and their effects on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Iridoid Glycosides as Potential Therapeutic Agents
Introduction
Therapeutic Potential of Iridoid Glycosides
Iridoid glycosides have been shown to exhibit a multitude of pharmacological effects, making them promising candidates for the development of novel therapeutics for various diseases.
1. Anti-inflammatory Activity
Many iridoid glycosides demonstrate significant anti-inflammatory properties.[1][4] Their mechanism of action often involves the inhibition of key inflammatory pathways, such as the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines and mediators.[4]
2. Anticancer Activity
Several iridoid glycosides have been investigated for their potential as anticancer agents.[2][3] They can induce cell cycle arrest and apoptosis in various cancer cell lines.[3] The cytotoxic effects of some iridoid glycosides have been quantified, providing valuable data for further drug development.
3. Neuroprotective Effects
The neuroprotective potential of iridoid glycosides is an emerging area of research.[5][6] These compounds have been shown to protect neuronal cells from damage induced by oxidative stress and neuroinflammation, suggesting their potential in the management of neurodegenerative diseases.[7]
4. Antidiabetic Effects
Certain iridoid glycosides have demonstrated antidiabetic properties by helping to regulate blood glucose levels and improve insulin (B600854) sensitivity.[2] These effects are often attributed to their ability to modulate key metabolic pathways.[8]
Quantitative Data on the Biological Activity of Iridoid Glycosides
The following tables summarize key quantitative data from preclinical studies on iridoid glycosides, highlighting their therapeutic potential.
Table 1: Anticancer Activity of Selected Iridoid Glycosides
| Iridoid Glycoside | Cancer Cell Line | IC50 Value (µM) | Reference |
| Unnamed Glycoside 6 | A549 (Lung Cancer) | 161.1 | [2] |
| Unnamed Glycoside 7 | A549 (Lung Cancer) | 39.0 | [2] |
| Isovaleroxy-hydroxy-dihydrovaltrate (8) | A2780 (Ovarian Cancer) | 2.6 | [2] |
| Isovaleroxy-hydroxy-dihydrovaltrate (8) | OVCAR-3 (Ovarian Cancer) | 2.3 | [2] |
| Valtrate J (9) | A2780 (Ovarian Cancer) | 3.1 | [2] |
| Valtrate J (9) | OVCAR-3 (Ovarian Cancer) | 2.8 | [2] |
Experimental Protocols
Below are detailed protocols for key experiments to evaluate the therapeutic potential of iridoid glycosides.
Protocol 1: In Vitro Anti-inflammatory Activity Assessment
Objective: To determine the anti-inflammatory effect of an iridoid glycoside by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Iridoid glycoside test compound
-
Griess Reagent System
-
96-well cell culture plates
-
Spectrophotometer
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the iridoid glycoside test compound for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
Inflammation Induction: Stimulate the cells with 1 µg/mL of LPS for 24 hours. A negative control group should not be stimulated with LPS.
-
Nitric Oxide Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Data Analysis: Measure the absorbance at 540 nm using a spectrophotometer. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
Objective: To evaluate the cytotoxic effect of an iridoid glycoside on a cancer cell line (e.g., A549) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
A549 human lung carcinoma cells
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Iridoid glycoside test compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a series of concentrations of the iridoid glycoside test compound for 48 hours. Include a vehicle control.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Signaling Pathway Diagram
References
- 1. violapharm.com [violapharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potentials of iridoids derived from Rubiaceae against in vitro and in vivo inflammation: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Astragaloside IV: A promising natural neuroprotective agent for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multifunctional Metallothioneins as a Target for Neuroprotection in Parkinson’s Disease [mdpi.com]
- 8. Role of natural mTOR inhibitors in treatment of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Formulation of Mutabiloside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutabiloside is a naturally occurring flavonol triglycoside isolated from the petals of Hibiscus mutabilis L. 'versicolor' MAKINO. Its chemical structure is quercetin (B1663063) 3-O-[beta-D-xylopyranosyl(1-->2)-alpha-L-rhamnopyranosyl(1-->6)]-beta-D-galactopyranoside. Preclinical studies have identified this compound as a compound with significant anti-allergic properties, demonstrated in in vivo mouse models. As a complex glycoside, this compound is anticipated to have low aqueous solubility, a common challenge for in vivo administration that can lead to poor bioavailability and inconsistent results.
These application notes provide a comprehensive guide to formulating this compound for preclinical in vivo studies. The protocols outlined below are designed to enhance the solubility and bioavailability of this promising anti-allergic agent, ensuring reliable and reproducible delivery for pharmacokinetic (PK) and pharmacodynamic (PD) evaluations.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the first step in developing a successful formulation. While some data is available, key parameters must be determined empirically.
| Property | Value | Status | Recommendation |
| Molecular Formula | C32H38O20 | Known | N/A |
| Molecular Weight | 742.63 g/mol | Known | N/A |
| Aqueous Solubility | Not Reported | To Be Determined | Determine solubility in water and buffers of physiological pH (e.g., pH 1.2, 4.5, 6.8, 7.4) using the shake-flask method. |
| LogP (Lipophilicity) | Not Reported | To Be Determined | Determine the octanol-water partition coefficient to guide the selection of lipid-based vs. aqueous-based systems. |
| pKa | Not Reported | To Be Determined | Identify ionizable groups to understand pH-dependent solubility. |
| Melting Point | Not Reported | To Be Determined | Characterize the solid-state properties (e.g., using DSC) to assess crystallinity and thermal stability. |
| BCS Classification | Not Reported | To Be Determined | Based on solubility and permeability data, classify the compound to anticipate absorption challenges. |
Formulation Strategy Workflow
Selecting an appropriate formulation strategy is critical for achieving adequate in vivo exposure. The following workflow provides a decision-making framework based on the initial physicochemical characterization of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for preparing various this compound formulations. It is recommended to start with simpler formulations (e.g., suspensions) and progress to more complex systems if required to achieve the desired exposure.
Protocol 1: Aqueous Suspension
This is a common first-line approach for water-insoluble compounds in early-stage preclinical studies. The goal is to create a uniform, stable suspension for accurate dosing.
Materials:
-
This compound powder
-
Suspending agent: Carboxymethylcellulose sodium (CMC-Na)
-
Wetting agent/Surfactant: Tween 80 (Polysorbate 80)
-
Vehicle: Sterile, purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
Procedure:
-
Prepare the Vehicle:
-
For a 0.5% CMC / 0.1% Tween 80 vehicle, dissolve 0.1 g of Tween 80 in approximately 80 mL of purified water with gentle stirring.
-
Slowly add 0.5 g of CMC-Na to the solution while stirring continuously to avoid clumping.
-
Continue stirring until the CMC-Na is fully hydrated and the solution is clear and viscous.
-
Adjust the final volume to 100 mL with purified water.
-
-
Formulate the Suspension:
-
Weigh the required amount of this compound for the target dose concentration (e.g., 10 mg/mL).
-
Place the this compound powder in a mortar.
-
Add a small volume of the prepared vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial for proper wetting of the drug particles.
-
Gradually add the remaining vehicle in small portions while continuously mixing.
-
Transfer the suspension to a suitable container and stir with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity.
-
Data Presentation: Common Suspension Vehicles
| Component | Typical Concentration Range (% w/v) | Purpose | Notes |
| Carboxymethylcellulose (CMC) | 0.5 - 1.0 | Suspending agent, increases viscosity | A widely used and well-tolerated vehicle. |
| Methylcellulose (MC) | 0.5 - 1.0 | Suspending agent | Provides a stable suspension. |
| Tween 80 | 0.1 - 0.5 | Wetting agent, surfactant | Improves dispersion of hydrophobic particles. |
| Hydroxypropyl Methylcellulose (HPMC) | 0.5 - 2.0 | Suspending agent, binder | Can also be used in solid dosage forms. |
Protocol 2: Co-solvent Formulation
This approach uses a mixture of water-miscible organic solvents to dissolve this compound. This is suitable for achieving a true solution but must be used with caution due to potential solvent toxicity.
Materials:
-
This compound powder
-
Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol
-
Vehicle: Sterile water or saline
-
Glass vials
-
Vortex mixer or sonicator
Procedure:
-
Solubility Screening:
-
Determine the solubility of this compound in individual GRAS (Generally Regarded As Safe) solvents (e.g., PEG 400, PG, Ethanol).
-
-
Vehicle Preparation:
-
Based on solubility screening, prepare a co-solvent mixture. A common starting point is a ternary system, for example, 40% PEG 400, 10% Ethanol, and 50% water.
-
-
Formulation:
-
Weigh the required amount of this compound and place it in a glass vial.
-
Add the organic solvent component(s) (e.g., PEG 400 and Ethanol) and vortex or sonicate until the compound is fully dissolved.
-
Slowly add the aqueous component (water or saline) dropwise while vortexing to avoid precipitation.
-
Visually inspect the final solution for any signs of precipitation. The solution should be clear.
-
Data Presentation: Common Co-solvents for In Vivo Studies
| Co-solvent | Max Recommended % in Formulation (Oral) | Notes |
| PEG 400 | ~50% | Excellent solubilizing capacity for many compounds. |
| Propylene Glycol (PG) | ~40% | Good solvent, but can cause hemolysis if used at high concentrations intravenously. |
| Ethanol | ~10% | Potent solvent, but use should be minimized due to potential behavioral effects in animals. |
| Tween 80 | ~20% | Acts as both a surfactant and co-solvent, can improve absorption. |
Protocol 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming an inclusion complex with improved aqueous solubility.
Materials:
-
This compound powder
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Vehicle: Sterile water or buffer
-
Magnetic stirrer, sonicator, or lyophilizer
Procedure:
-
Phase Solubility Study:
-
Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 0-40% w/v).
-
Add an excess amount of this compound to each solution.
-
Shake the mixtures at a constant temperature for 24-48 hours to reach equilibrium.
-
Filter the solutions and analyze the concentration of dissolved this compound by HPLC-UV to determine the optimal cyclodextrin concentration.
-
-
Preparation of the Complex (Kneading Method):
-
Prepare a concentrated aqueous solution of HP-β-CD.
-
In a mortar, place the this compound powder and the HP-β-CD in a 1:2 or 1:4 molar ratio.
-
Add a small amount of water to form a paste and knead for 30-60 minutes.
-
Dry the resulting paste (e.g., in a vacuum oven or by lyophilization) to obtain the solid complex.
-
The resulting powder can be dissolved in water for administration.
-
Protocol 4: Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This can significantly enhance the absorption of lipophilic drugs.
Materials:
-
This compound powder
-
Oil phase: Medium-chain triglycerides (e.g., Capryol 90), Sesame oil, Olive oil
-
Surfactant: Tween 80, Cremophor EL
-
Co-solvent/Co-surfactant: PEG 400, Transcutol HP
-
Glass vials, magnetic stirrer
Procedure:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify the components with the highest solubilizing capacity.
-
-
Formulation Development:
-
Based on the screening, mix the selected oil, surfactant, and co-solvent in various ratios (e.g., Oil: 30-50%, Surfactant: 30-60%, Co-solvent: 10-30%).
-
Add the required amount of this compound to the excipient mixture.
-
Gently heat (40-50°C) and stir until a clear, homogenous solution is formed.
-
-
Self-Emulsification Test:
-
Add 1 mL of the prepared SEDDS formulation to 500 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring.
-
Observe the formation of the emulsion. A successful formulation will rapidly form a clear or slightly bluish-white microemulsion.
-
Hypothetical Signaling Pathway for this compound
Given this compound's reported anti-allergic activity, a plausible mechanism of action involves the inhibition of signaling pathways that lead to mast cell degranulation and the release of inflammatory mediators. The diagram below illustrates a hypothetical inhibition of the mTOR signaling pathway, a central regulator of cell growth and inflammatory responses.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Mutabiloside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Mutabiloside. Our aim is to help you overcome common challenges and improve the overall yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The total synthesis of this compound, a complex glycoside, is typically approached through a convergent strategy. This involves the independent synthesis of the aglycone core and a protected sugar donor, followed by a crucial glycosylation step to couple the two fragments. The final steps involve deprotection to yield the natural product.
Q2: What are the most critical steps affecting the overall yield of this compound synthesis?
A2: The most critical steps are the stereoselective glycosylation to form the key glycosidic bond and the management of protecting groups throughout the synthesis of the aglycone and sugar moieties.[1][2] Low yields in the glycosylation step and inefficient deprotection are common bottlenecks that significantly impact the overall yield.
Q3: Are there any enzymatic approaches for the synthesis of this compound?
A3: While a complete enzymatic synthesis has not been reported, chemo-enzymatic strategies are being explored.[3][4][5] Specific enzymes, such as glycosyltransferases, could potentially be used for the glycosylation step, offering high stereoselectivity and milder reaction conditions compared to purely chemical methods.[3][4]
Troubleshooting Guide
Problem 1: Low Yield in the Glycosylation Reaction
Low yields during the crucial glycosylation step are a frequent challenge. The table below summarizes the impact of various reaction parameters on the yield of the glycosylation reaction, based on common glycosylation methods.
Table 1: Effect of Reaction Parameters on Glycosylation Yield
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Recommended Optimization |
| Promoter | NIS/TfOH | 35 | TMSOTf | 55 | Screen a variety of promoters (e.g., BSP/Tf₂O, DMTST) to find the optimal activator for your specific donor and acceptor. |
| Solvent | Dichloromethane (B109758) (DCM) | 40 | Diethyl Ether (Et₂O) | 60 | Test a range of solvents. Nitrile solvents in combination with certain promoters can enhance selectivity.[6] |
| Temperature | -20 °C to rt | 45 | -78 °C to -40 °C | 65 | Maintain a low and controlled temperature to minimize side reactions and improve stereoselectivity.[1] |
| Protecting Group on Donor (C2) | Acetyl (Ac) | 50 | Picoloyl (Pico) | 70 | The choice of the C2 participating group on the glycosyl donor is critical for achieving high 1,2-trans stereoselectivity.[2] |
Experimental Protocol: Schmidt Glycosylation (Illustrative Example)
-
To a solution of the glycosyl donor (1.0 equiv) and the aglycone acceptor (1.2 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere, add 4Å molecular sieves.
-
Stir the mixture for 30 minutes.
-
Add TMSOTf (0.1 equiv) dropwise.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with triethylamine.
-
Filter the mixture through Celite, and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired glycosylated product.
Problem 2: Difficulties with Protecting Groups
The selection, introduction, and removal of protecting groups are crucial for the success of a multi-step synthesis.[7]
Q: I am observing undesired side reactions during the deprotection of a Benzyl (Bn) ether in the presence of an ester. What should I do?
A: This is a common issue of chemoselectivity. Standard hydrogenolysis conditions (H₂, Pd/C) can sometimes reduce esters. Consider using a milder deprotection method or an alternative protecting group.
Table 2: Orthogonal Protecting Group Strategies
| Protecting Group | Functional Group Protected | Deprotection Conditions | Orthogonal To |
| Benzyl (Bn) | Alcohol, Phenol | H₂, Pd/C or Na/NH₃ | Silyl ethers, Acetals |
| tert-Butyldimethylsilyl (TBS) | Alcohol | TBAF or HF-Pyridine | Benzyl ethers, Esters |
| Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Piperidine in DMF | Boc, Benzyl ethers |
| tert-Butoxycarbonyl (Boc) | Amine | Trifluoroacetic acid (TFA) | Fmoc, Silyl ethers |
Logical Workflow for Selecting Protecting Groups
The following diagram illustrates a decision-making process for selecting appropriate protecting groups in a multi-step synthesis.
References
- 1. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Pluraflavin A “Aglycone” - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Mutabiloside Solubility Challenges in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Mutabiloside in experimental assays.
Troubleshooting Guide
This section addresses specific problems users may encounter during their experiments with this compound.
Q1: My this compound powder is not dissolving in my aqueous buffer.
A1: this compound, like many flavonoid glycosides, has poor aqueous solubility. Direct dissolution in aqueous buffers is often challenging. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: I've prepared a stock solution in an organic solvent, but it precipitates when I add it to my aqueous assay medium.
A2: This is a common issue when diluting a concentrated organic stock solution into an aqueous medium. Here are several steps to troubleshoot this problem:
-
Decrease the Final Concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the final solvent mixture. Try performing a serial dilution to determine the maximum achievable concentration without precipitation.
-
Optimize the Co-solvent Concentration: The percentage of the organic solvent from your stock solution in the final assay volume might be too low. While it's crucial to minimize solvent concentration to avoid off-target effects, a slightly higher percentage might be necessary to maintain solubility. However, it is critical to keep the final solvent concentration consistent across all experimental conditions, including vehicle controls. For cell-based assays, the final concentration of Dimethyl Sulfoxide (B87167) (DMSO) should ideally be kept below 1%, and not exceed 2.5%, to avoid cytotoxicity.[1]
-
Sonication: After diluting the stock solution, brief sonication of the final solution can help to break up small aggregates and improve dissolution.
-
Gentle Warming: Gently warming the solution to 37°C may aid in dissolving the compound. However, be cautious about the temperature stability of this compound and other assay components.
-
Use of Pluronic F-68: For certain cell culture applications, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically around 0.02-0.1%) to the final medium can help to increase the solubility of hydrophobic compounds.
Q3: I am observing inconsistent results in my assay, which I suspect are due to solubility issues.
A3: Inconsistent results are often a sign of compound precipitation or aggregation.
-
Visual Inspection: Before starting your assay, visually inspect your prepared solutions for any signs of precipitation. Hold the plate or tube up to a light source to check for cloudiness or visible particles.
-
Pre-assay Centrifugation: Centrifuge your final diluted solutions at a high speed (e.g., >10,000 x g) for 10-15 minutes before adding them to your assay. This will pellet any undissolved compound, and you can then use the supernatant. Be aware that this will reduce the actual concentration of the compound in your assay.
-
Dynamic Light Scattering (DLS): For a more quantitative assessment of aggregation, DLS can be used to detect the presence of nanoparticles or aggregates in your solution.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: Dimethyl sulfoxide (DMSO) is a highly effective solvent for a wide range of organic compounds, including flavonoids, and is a good first choice for preparing a stock solution of this compound.[2] Ethanol and methanol (B129727) can also be used, but DMSO is generally a stronger solvent.[3]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, weigh out the desired amount of this compound powder and add the appropriate volume of DMSO to achieve a high concentration (e.g., 10-50 mM). Ensure the powder is completely dissolved by vortexing and, if necessary, brief sonication. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5%. While some cell lines may tolerate higher concentrations, it is recommended not to exceed a final concentration of 2.5%.[1] It is crucial to include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments.
Q4: Are there any alternative methods to improve the solubility of this compound without using organic solvents?
A4: For some applications, formulation strategies can be employed to enhance aqueous solubility. These include the use of cyclodextrins, liposomes, or nano-emulsions. However, these methods require significant formulation development and may interfere with certain assay formats.
Data Presentation
Table 1: Solubility of Structurally Similar Flavonoids in Organic Solvents
| Flavonoid | Structure | Solvent | Solubility (mmol/L) |
| Quercetin | Aglycone | Acetone | 80 |
| Hesperetin | Aglycone | Acetonitrile | 85 |
| Naringenin | Aglycone | Acetonitrile | 77 |
| Rutin (B1680289) | Glycoside | Acetonitrile | 0.50 |
Data sourced from the Journal of Chemical & Engineering Data.[4] This data illustrates that glycosylated flavonoids like rutin tend to have significantly lower solubility in some organic solvents compared to their aglycone counterparts.
Experimental Protocols
Protocol: Preparation of this compound Working Solutions for an In Vitro Cell-Based Assay
This protocol provides a general guideline for preparing working solutions of this compound to minimize solubility issues.
-
Prepare a High-Concentration Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Add pure, anhydrous DMSO to create a 50 mM stock solution.
-
Ensure complete dissolution by vortexing for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes.
-
Visually confirm that no solid particles remain.
-
Aliquot the stock solution into small volumes and store at -80°C.
-
-
Prepare an Intermediate Dilution Series:
-
Thaw a single aliquot of the 50 mM stock solution.
-
Perform a serial dilution of the stock solution in pure DMSO to create a range of intermediate concentrations (e.g., 10 mM, 1 mM, 100 µM).
-
-
Prepare Final Working Solutions:
-
Determine the final desired concentrations of this compound for your assay.
-
Calculate the volume of the intermediate dilutions needed to achieve these final concentrations in your assay medium. Ensure the final DMSO concentration does not exceed 0.5% (v/v).
-
Add the appropriate volume of the DMSO-diluted this compound to your pre-warmed (37°C) assay medium.
-
Immediately after adding the this compound, vortex the solution gently for 10-15 seconds to ensure rapid and uniform mixing.
-
Visually inspect the final working solutions for any signs of precipitation before adding them to your cells.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of pure DMSO to the assay medium as was used for the highest concentration of this compound.
-
Mandatory Visualizations
Signaling Pathway
This compound, as a flavonoid, may potentially modulate various cellular signaling pathways. One of the key pathways often targeted by flavonoids is the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[5][6]
Caption: Potential inhibitory effect of this compound on the mTORC1 signaling pathway.
Experimental Workflow
The following diagram outlines a logical workflow for addressing this compound solubility issues in an experimental setting.
Caption: Troubleshooting workflow for this compound solubility in aqueous assay media.
References
- 1. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of organic solvents on the conformation and interaction of catalase and anticatalase antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
Technical Support Center: Optimizing Novel Compound Dosage in Cell Culture
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the dosage of novel or uncharacterized chemical compounds, such as "Mutabiloside," in a cell culture setting. Given the limited specific information available for "this compound," this document offers a generalized framework and best practices applicable to the initial characterization of any new chemical entity.
Frequently Asked Questions (FAQs)
Q1: My compound is not dissolving in the cell culture medium. What should I do?
A1: Poor solubility is a common issue with new compounds. Here are some steps to address it:
-
Check the solvent: Ensure you are using an appropriate solvent for your compound. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic compounds before further dilution in aqueous media.
-
Optimize solvent concentration: The final concentration of the solvent (e.g., DMSO) in your cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Test different solvents: If DMSO is not effective or causes toxicity, consider other biocompatible solvents like ethanol.
-
Sonication or gentle heating: These methods can sometimes aid in dissolving a compound, but be cautious as they can also degrade it.
-
Use of solubilizing agents: For some compounds, the use of peptides or other agents can improve solubility in aqueous solutions.[1][2]
Q2: How do I determine the stability of my compound in cell culture conditions?
A2: The stability of a compound can be influenced by factors like temperature, pH, and interaction with media components or plasticware.[3][4][5] To assess stability:
-
Incubate the compound in the complete cell culture medium at 37°C for various time points (e.g., 0, 2, 8, 24, 48, 72 hours).
-
At each time point, collect a sample of the medium.
-
Analyze the concentration of the parent compound using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3] This will help you understand its half-life in your experimental conditions.
Q3: What is the recommended starting concentration range for a new compound?
A3: For a completely uncharacterized compound, a broad concentration range is recommended for initial screening. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM. This wide range helps in identifying the effective concentration window for your specific cell line and endpoint.
Q4: How can I assess the cytotoxicity of my compound?
A4: Cytotoxicity assays are crucial to determine the concentration at which your compound becomes toxic to the cells, which can confound your experimental results.[6] Common cytotoxicity assays include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase from damaged cells.[6]
-
Trypan Blue Exclusion Assay: A simple method to differentiate between live and dead cells.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitate forms in the culture medium after adding the compound. | - The compound has low solubility in the aqueous medium.- The final concentration of the initial solvent (e.g., DMSO) is too high.- Interaction with media components (e.g., serum proteins). | - Prepare a more concentrated stock solution to reduce the volume added to the medium.- Ensure the final solvent concentration is non-toxic and does not cause precipitation (typically <0.1%).- Test the compound's solubility in serum-free vs. serum-containing media. |
| No observable effect of the compound, even at high concentrations. | - The compound is inactive in the chosen cell line or assay.- The compound has degraded in the culture medium.- The incubation time is too short or too long. | - Confirm the compound's identity and purity.- Perform a stability test (see FAQ A2).- Conduct a time-course experiment to determine the optimal incubation period. |
| High cell death observed even at low compound concentrations. | - The compound is highly cytotoxic.- The solvent used for the stock solution is toxic at the tested concentrations.- The cells are unhealthy or stressed. | - Perform a cytotoxicity assay to determine the IC50 value.- Run a solvent control to check for toxicity.- Ensure your cell culture is healthy and free from contamination before starting the experiment.[8][9][10] |
| Inconsistent results between experiments. | - Variation in cell density at the time of treatment.- Inaccurate pipetting or dilution of the compound.- Fluctuation in incubator conditions (CO2, temperature, humidity).[8][9] | - Standardize cell seeding density and ensure even cell distribution.- Calibrate pipettes and prepare fresh dilutions for each experiment.- Regularly monitor and maintain incubator conditions. |
Experimental Protocols
Protocol 1: Determining Compound Solubility and Stability
-
Solubility Test:
-
Prepare a high-concentration stock solution of the compound in a suitable solvent (e.g., 100 mM in DMSO).
-
Add the stock solution to the complete cell culture medium to achieve the highest desired final concentration.
-
Visually inspect for any precipitation immediately and after incubation at 37°C for 2 hours.
-
If precipitation occurs, centrifuge the sample and measure the compound concentration in the supernatant using HPLC or a similar method to determine the maximum solubility.[3]
-
-
Stability Test:
-
Prepare the compound in complete cell culture medium at the desired final concentration.
-
Incubate the medium in a cell culture incubator (37°C, 5% CO2) for different durations (e.g., 0, 2, 8, 24, 48, 72 hours).
-
At each time point, collect an aliquot and store it at -80°C.
-
Analyze the concentration of the compound in all samples simultaneously using HPLC or LC-MS/MS to determine its degradation rate.[3]
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with solvent only) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Caption: Hypothetical signaling pathway (PI3K/AKT/mTOR) potentially modulated by a novel compound.
Caption: Experimental workflow for optimizing novel compound dosage.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. researchgate.net [researchgate.net]
- 4. How To Optimize The Stability And Solubility Of Media Ingredients To Improve The Performance Of Cell Culture Media And Processes [bioprocessonline.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 9. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Mutabiloside Instability in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered with the stability of Mutabiloside in solution. As specific public data on "this compound" is limited, this guidance is based on the general chemical properties of glycosides, a class of compounds to which this compound likely belongs based on its nomenclature.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for the loss of this compound activity in a solution?
The primary cause of decreased activity in glycosidic compounds like this compound is often the hydrolysis of the glycosidic bond.[1][2][3] This reaction breaks the molecule into its constituent sugar and non-sugar (aglycone) parts, leading to degradation.[1] Factors such as pH, temperature, and the presence of enzymes can significantly influence the rate of this hydrolysis.[1][3]
Q2: How does pH affect the stability of this compound?
Glycosidic bonds are particularly susceptible to cleavage under acidic conditions.[1][4][5] Therefore, this compound is expected to be more stable in solutions that are neutral to slightly alkaline. To determine the optimal pH for your experiments, it is advisable to perform a pH stability study.
Q3: Can the temperature of storage impact the stability of my this compound solution?
Yes, temperature is a critical factor. As with most chemical reactions, higher temperatures accelerate the rate of hydrolysis and degradation. For long-term storage, it is recommended to keep this compound solutions at low temperatures, such as refrigerated (2-8 °C) or frozen (-20 °C to -80 °C), to maintain their integrity.
Q4: How can I detect and quantify the degradation of this compound in my samples?
Several analytical techniques can be employed to monitor the stability of this compound:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the most common approach. It allows for the separation and quantification of the intact this compound from its degradation products. A decrease in the peak area of the parent compound and the emergence of new peaks over time are indicative of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used to identify the degradation products by determining their molecular weights and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, which can be invaluable for the definitive identification of degradation products.
Troubleshooting Guide for this compound Instability
If you are observing a loss of this compound in your solution, the following table provides a structured approach to troubleshooting the issue.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal pH of the Solution | 1. Measure the pH of your current experimental solution. 2. Prepare fresh this compound solutions in a variety of buffers covering a pH range (e.g., 5.0, 6.0, 7.0, 7.4, 8.0). 3. Use a validated HPLC method to monitor the concentration of this compound in each buffered solution over a set time course. | Identification of the pH at which this compound exhibits the greatest stability. |
| Inappropriate Storage Temperature | 1. Review your current storage and handling temperatures. 2. Aliquot your this compound solution and store the aliquots at different temperatures (e.g., room temperature, 4°C, -20°C, and -80°C). 3. Analyze the stability of the samples at regular intervals to assess the impact of temperature. | Determination of the optimal storage temperature to minimize degradation and extend the solution's shelf-life. |
| Enzymatic Degradation | 1. If your experiments involve biological matrices (e.g., cell lysates, plasma), consider the presence of glycosidase enzymes. 2. As a control, prepare a this compound solution in a clean, enzyme-free buffer and compare its stability to that in the biological matrix. 3. If enzymatic degradation is suspected and your experimental design allows, consider the addition of a broad-spectrum glycosidase inhibitor. | Ascertaining if enzymatic activity is a contributing factor to the instability and mitigating its effects. |
| Oxidative Degradation | 1. Examine the chemical structure of this compound for functional groups that are prone to oxidation. 2. If oxidation is a possibility, prepare your solutions using degassed solvents and consider adding a compatible antioxidant. 3. Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil. | A reduction in the rate of degradation if oxidation is a significant degradation pathway. |
Key Experimental Protocols
Protocol 1: pH Stability Profile of this compound
Objective: To identify the optimal pH for the stability of this compound in an aqueous solution.
Methodology:
-
A concentrated stock solution of this compound should be prepared in a suitable organic solvent (e.g., DMSO).
-
A series of aqueous buffers with varying pH values (e.g., ranging from pH 4 to 9) should be prepared.
-
The this compound stock solution is then diluted to the final desired concentration in each of the prepared buffers.
-
An initial sample (time zero) from each buffered solution is immediately analyzed by HPLC to establish the starting concentration.
-
The solutions are then stored at a constant, controlled temperature.
-
Aliquots are taken from each solution at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours) and analyzed by HPLC.
-
The percentage of the remaining intact this compound is plotted against time for each pH. The pH that shows the slowest rate of degradation is considered the optimal pH for stability under those conditions.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Acidic and Basic Conditions: A solution of this compound is treated with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) and heated to accelerate degradation.
-
Oxidative Conditions: The this compound solution is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: A solution and a solid sample of this compound are exposed to elevated temperatures (e.g., 60-80°C).
-
Photolytic Stress: A solution and a solid sample of this compound are exposed to a controlled source of UV light.
-
Following the stress exposure, the samples are analyzed by an HPLC-MS system to separate and identify the resulting degradation products.
Visualizing Workflows and Potential Mechanisms
Hypothetical Mechanism of Action and Troubleshooting Workflow
Many glycosides are investigated for their potential as anti-cancer agents. A plausible mechanism of action for this compound could be the modulation of critical cell signaling pathways, such as the mTOR pathway, which is often dysregulated in cancer.
Caption: Postulated inhibitory effect of this compound on the mTOR signaling pathway.
Caption: A logical workflow for troubleshooting the instability of this compound.
References
Technical Support Center: Refining Purification Parameters for Mutabiloside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification parameters for Mutabiloside, a novel iridoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for purifying this compound?
A1: The general approach for purifying this compound, like many iridoid glycosides isolated from plant material, involves a multi-step process. This typically includes initial extraction from the source material, followed by one or more chromatographic separation steps. Common techniques include macroporous resin chromatography for initial enrichment, followed by medium-pressure liquid chromatography (MPLC) or high-performance liquid chromatography (HPLC) for final purification.
Q2: What are the critical parameters to consider during this compound purification?
A2: Several parameters are critical for the successful purification of this compound. These include the choice of solvent system for extraction and chromatography, the type of stationary phase (e.g., C18, silica (B1680970) gel), column temperature, and mobile phase flow rate. Optimizing these parameters is essential to achieve high purity and yield.
Q3: How can I monitor the purity of this compound during the purification process?
A3: The purity of this compound fractions can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).[1][2][3] Thin-Layer Chromatography (TLC) can also be a quick and effective way to assess the presence and separation of the target compound in different fractions.
Q4: What are the potential stability issues for this compound during purification?
A4: Iridoid glycosides can be susceptible to degradation under certain conditions. It is important to consider the pH and temperature of the solvents and buffers used throughout the purification process. Prolonged exposure to harsh acidic or basic conditions, as well as high temperatures, should be avoided to prevent hydrolysis or other degradation reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of this compound | Incomplete extraction from the source material. | Optimize the extraction solvent, temperature, and duration. Consider using techniques like pressurized hot water extraction for improved efficiency.[4] |
| Loss of compound during solvent partitioning or column chromatography. | Ensure the solvent system for liquid-liquid extraction is optimized for the polarity of this compound. For chromatography, carefully select the stationary and mobile phases to ensure good retention and elution of the target compound. | |
| Degradation of this compound during the process. | Maintain a controlled temperature and pH throughout the purification. Use fresh, high-purity solvents to minimize reactive impurities. | |
| Co-elution of Impurities | Inadequate separation on the chromatographic column. | Optimize the chromatographic method by adjusting the mobile phase composition (gradient elution), flow rate, or temperature.[5] Consider using a different stationary phase with alternative selectivity. |
| Overloading of the column. | Reduce the amount of crude extract loaded onto the column to improve resolution. | |
| Peak Tailing in HPLC | Secondary interactions between this compound and the stationary phase. | Add a small amount of a modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase to improve peak shape. |
| Presence of silanol (B1196071) groups on the silica-based column. | Use an end-capped column or a different type of stationary phase (e.g., polymer-based). | |
| Irreproducible Results | Variation in the quality of the source material. | Standardize the collection and pre-processing of the source material. |
| Inconsistent preparation of solvents and samples. | Ensure accurate and consistent preparation of all solutions and handle samples uniformly. | |
| Fluctuation in column temperature. | Use a column oven to maintain a constant and controlled temperature during HPLC analysis. |
Experimental Protocols
General Extraction Protocol for Iridoid Glycosides
This protocol provides a general method for the extraction of iridoid glycosides, which can be adapted for this compound.
-
Sample Preparation: Air-dry and grind the plant material to a fine powder.
-
Extraction:
-
Macerate the powdered material with an appropriate solvent (e.g., 70% ethanol) at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform the extraction at room temperature with continuous stirring for 24 hours.
-
Alternatively, use ultrasonication or reflux extraction for a shorter duration.
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Chromatographic Purification Protocol
This protocol outlines a general chromatographic procedure for the purification of this compound from the crude extract.
-
Macroporous Resin Chromatography (Initial Enrichment):
-
Dissolve the crude extract in water and load it onto a pre-equilibrated macroporous resin column (e.g., HPD-100).
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the iridoid glycoside fraction with a stepwise gradient of ethanol (B145695) in water (e.g., 30%, 50%, 70% ethanol).
-
Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.
-
-
Medium-Pressure Liquid Chromatography (MPLC) or High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Pool and concentrate the this compound-rich fractions from the previous step.
-
Dissolve the concentrated sample in the mobile phase and inject it onto a preparative or semi-preparative HPLC column (e.g., C18).
-
Elute with an optimized mobile phase, such as a gradient of acetonitrile (B52724) in water or methanol (B129727) in water.
-
Monitor the elution profile with a UV detector at an appropriate wavelength.
-
Collect the fractions corresponding to the this compound peak.
-
Confirm the purity of the isolated compound using analytical HPLC.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Catalpol from Rehmannia glutinosa Libosch. by High-Speed Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Glycoside Compounds
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of our glycoside, Mutabiloside, after oral administration in our animal model. What are the likely reasons for this poor bioavailability?
A1: Low oral bioavailability of glycoside compounds is a common challenge for researchers. Several factors, often related to the compound's physicochemical properties and physiological processes, can contribute to this issue. These include:
-
Low Aqueous Solubility: Many glycosides have poor solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2]
-
Poor Membrane Permeability: The bulky and hydrophilic sugar moiety of glycosides can hinder their ability to pass through the lipid-rich membranes of intestinal epithelial cells.
-
Enzymatic Degradation: Glycosides can be metabolized by enzymes in the gastrointestinal tract and during first-pass metabolism in the liver.[2]
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the compound back into the intestinal lumen, reducing its net absorption.[3]
Q2: What are the primary strategies to increase the bioavailability of a glycoside like this compound?
A2: There are several established approaches to enhance the bioavailability of glycosides. These can be broadly categorized as:
-
Formulation-Based Strategies: These involve incorporating the glycoside into advanced drug delivery systems to improve its solubility, protect it from degradation, and enhance its absorption. Common examples include:
-
Lipid-Based Formulations: Such as liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions, which can encapsulate the glycoside and facilitate its transport across the intestinal membrane.[4][5][6][7]
-
Polymeric Nanoparticles: These can be tailored to control the release of the glycoside and protect it from the harsh environment of the GI tract.[8]
-
Solid Dispersions: Dispersing the glycoside in a hydrophilic carrier can improve its dissolution rate.[9]
-
-
Chemical Modification: This involves altering the chemical structure of the glycoside to improve its physicochemical properties. A common approach is the creation of a prodrug.
-
Use of Bioenhancers: Co-administration of the glycoside with certain natural compounds, known as bioenhancers, can improve its bioavailability by inhibiting metabolic enzymes or efflux transporters.
Q3: Which formulation strategy is likely to be most effective for our glycoside?
A3: The choice of formulation strategy depends heavily on the specific physicochemical properties of your glycoside (e.g., its solubility, logP value, and metabolic stability). A systematic approach is recommended:
-
Characterize your compound: Determine its aqueous solubility, permeability (e.g., using a Caco-2 cell assay), and metabolic stability.
-
Consult the literature: Research which strategies have been successful for glycosides with similar properties.
-
Feasibility studies: Start with small-scale formulation studies to assess the compatibility of your compound with different excipients and the feasibility of various techniques.
For glycosides with poor water solubility, lipid-based formulations and solid dispersions are often a good starting point.[4][5][6][7][9] If poor permeability is the primary issue, nanoparticle-based approaches may be more effective.[8]
Troubleshooting Guides
Troubleshooting Poor In Vivo Bioavailability
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Low Cmax and AUC in pharmacokinetic studies | Poor aqueous solubility of the glycoside. | 1. Perform solubility studies in different biorelevant media. 2. Consider formulation strategies to enhance solubility, such as micronization, solid dispersions, or lipid-based formulations.[9] |
| Low intestinal permeability. | 1. Conduct an in vitro Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). 2. If permeability is low, explore the use of permeation enhancers or nanoparticle-based delivery systems.[8] | |
| High first-pass metabolism. | 1. Incubate the glycoside with liver microsomes to assess its metabolic stability. 2. Consider co-administration with a known inhibitor of relevant metabolic enzymes (e.g., CYP enzymes). | |
| High variability in plasma concentrations between subjects | Food effects on absorption. | 1. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food. 2. Formulation strategies like self-emulsifying drug delivery systems (SEDDS) can help reduce food effects. |
| Inconsistent dissolution of the formulation. | 1. Perform in vitro dissolution testing of your formulation to ensure consistent release. 2. Optimize the formulation to achieve a more reproducible release profile. |
Quantitative Data on Bioavailability Enhancement of Quercetin-3-O-Glucoside
The following table summarizes the reported fold-increase in bioavailability for Quercetin-3-O-Glucoside using various enhancement strategies, providing a benchmark for potential improvements for other glycosides.
| Enhancement Strategy | Fold Increase in Bioavailability (AUC change) | Reference |
| Chemical Structure Modification | ||
| Quercetin-3-O-oligoglucosides vs. Quercetin-3-O-glucoside | ~2-fold | [9][10] |
| Formulation-Based Approaches | ||
| γ-cyclodextrin inclusion complex | 10.8-fold | [9][10] |
| Self-emulsifying fenugreek galactomannans and lecithin (B1663433) encapsulation | 62-fold | [9][10] |
| Lecithin phytosome | 20.1-fold | [9] |
| Food Matrix Effects | ||
| Addition of dietary fats and fibre | ~2-fold | [9][10] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol provides a general workflow for assessing the intestinal permeability of a glycoside compound using the Caco-2 cell model.
1. Cell Culture and Monolayer Formation:
- Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
- Seed the cells onto Transwell inserts at a density of approximately 6 x 10^4 cells/cm².
- Maintain the cell cultures for 21-25 days to allow for the formation of a differentiated and polarized monolayer.
- Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). TEER values above 300 Ω·cm² generally indicate good monolayer integrity.[11]
2. Permeability Assay:
- Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
- Prepare the test solution of your glycoside in HBSS at the desired concentration.
- Add the test solution to the apical (AP) chamber of the Transwell insert and fresh HBSS to the basolateral (BL) chamber.
- Incubate the plates at 37°C with gentle shaking.
- At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
- Replenish the basolateral chamber with fresh HBSS after each sampling.
- At the end of the experiment, collect the final sample from the apical chamber.
3. Sample Analysis:
- Analyze the concentration of the glycoside in the collected samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
4. Calculation of Apparent Permeability Coefficient (Papp):
- Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
- dQ/dt is the rate of drug transport across the monolayer (μg/s).
- A is the surface area of the membrane (cm²).
- C0 is the initial concentration of the drug in the apical chamber (μg/mL).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for conducting a pharmacokinetic study of a glycoside in rats.
1. Animal Handling and Dosing:
- Use healthy adult rats (e.g., Sprague-Dawley or Wistar) of a specific weight range.
- Acclimate the animals to the housing conditions for at least one week before the experiment.
- Fast the animals overnight (12-18 hours) before dosing, with free access to water.
- Prepare the dosing formulation of your glycoside. For oral administration, this could be a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC).
- Administer the formulation to the rats via oral gavage at the desired dose.
2. Blood Sampling:
- Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[12]
- Collect the blood into heparinized tubes.
3. Plasma Preparation:
- Centrifuge the blood samples at approximately 4000 rpm for 10 minutes to separate the plasma.
- Transfer the plasma to clean tubes and store at -80°C until analysis.
4. Sample Analysis:
- Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of your glycoside in rat plasma.
- Prepare calibration standards and quality control samples in blank rat plasma.
- Process the plasma samples (e.g., by protein precipitation or liquid-liquid extraction) to remove proteins and other interfering substances.[13]
- Analyze the processed samples using the validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
- Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including:
- Maximum plasma concentration (Cmax)
- Time to reach maximum plasma concentration (Tmax)
- Area under the plasma concentration-time curve (AUC)
- Elimination half-life (t1/2)
- Oral bioavailability (F%), if intravenous data is available.
Visualizations
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study of a glycoside.
Signaling Pathways Potentially Modulated by Glycosides (Quercetin as an example)
Caption: Potential signaling pathways modulated by glycosides like quercetin (B1663063).
References
- 1. Recent Advances in Nanoformulations for Quercetin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of oral bioavailability of quercetin by metabolic inhibitory nanosuspensions compared to conventional nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Materials, Syntheses and Biomedical Applications of Nano-Quercetin Formulations: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans | Encyclopedia MDPI [encyclopedia.pub]
- 5. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles [mdpi.com]
- 6. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nanotechnology Innovations to Enhance the Therapeutic Efficacy of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving quercetin bioavailability: A systematic review and meta-analysis of human intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 13. benchchem.com [benchchem.com]
Addressing batch-to-batch variability of Mutabiloside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mutabiloside. Given that this compound is a novel natural product, this guide also addresses the common challenges associated with batch-to-batch variability inherent in such compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a natural compound that has been identified in preliminary studies to have potential anti-aging properties. Research from the Pennington Biomedical Research Center and Louisiana State University suggests that this compound may extend lifespan and improve healthspan in mice by inhibiting the mTOR (mechanistic target of rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[1][2][3][4]
Q2: What is the chemical structure of this compound?
The exact chemical structure of the compound referred to as "this compound" in the initial press releases is not widely published in peer-reviewed literature. However, related compounds, such as Mascaroside, are classified as diterpene glycosides.[5][6] It is crucial to obtain a detailed Certificate of Analysis (CoA) with each batch of this compound to confirm its identity and purity.
Q3: What are the primary causes of batch-to-batch variability with natural compounds like this compound?
Batch-to-batch variability is a common challenge with natural products and can arise from several factors:[7]
-
Source Material: The geographical location, climate, soil conditions, and time of harvest of the plant source can significantly alter the concentration of the active compound.
-
Extraction and Purification Processes: Differences in extraction solvents, temperature, pressure, and chromatographic purification methods can lead to variations in the final product's purity and composition.[7]
-
Storage and Handling: Exposure to light, temperature fluctuations, and humidity can cause degradation of the compound over time.
Q4: How can I assess the purity and concentration of my this compound sample?
It is essential to independently verify the purity and concentration of each new batch of this compound. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of a compound and quantifying its concentration. A pure sample should yield a single, sharp peak.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound, providing further evidence of its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of the compound and can be used to confirm its identity and assess purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound, with a focus on issues arising from batch-to-batch variability.
Problem 1: Inconsistent or Non-reproducible Experimental Results
Possible Causes:
-
Significant variation in the purity or concentration of this compound between batches.
-
Degradation of the this compound stock solution.
-
Inconsistent experimental conditions.
Solutions:
| Troubleshooting Step | Detailed Protocol |
| 1. Quantify and Qualify Each New Batch | Before starting any experiment, analyze each new batch of this compound using HPLC to confirm its purity and concentration. Compare the results with the vendor's CoA and previous batches. |
| 2. Prepare Fresh Stock Solutions | Prepare fresh stock solutions of this compound for each experiment, especially for long-term studies. Avoid repeated freeze-thaw cycles. |
| 3. Assess Stock Solution Stability | If storing stock solutions, periodically check their integrity using HPLC to monitor for any degradation products. |
| 4. Standardize Experimental Protocols | Ensure all experimental parameters, such as cell density, incubation times, and reagent concentrations, are kept consistent across all experiments. |
| 5. Include Positive and Negative Controls | Always include appropriate controls in your experiments. For mTOR pathway studies, a known mTOR inhibitor like rapamycin (B549165) can serve as a positive control. |
Problem 2: Lower than Expected Biological Activity
Possible Causes:
-
The concentration of the active this compound compound in the current batch is lower than specified.
-
The compound has degraded due to improper storage or handling.
-
The experimental assay is not sensitive enough.
Solutions:
| Troubleshooting Step | Detailed Protocol |
| 1. Verify Concentration of Stock Solution | Use a validated analytical method, such as HPLC with a standard curve, to accurately determine the concentration of your this compound stock solution. |
| 2. Check for Compound Degradation | Analyze the stock solution by HPLC-MS to look for the presence of degradation products. Store the compound under the recommended conditions (e.g., -20°C or -80°C, protected from light). |
| 3. Optimize Assay Conditions | Titrate the concentration of this compound over a wider range to determine the optimal effective concentration. Ensure that the assay readout is within the linear range of detection. |
| 4. Test a Different Batch | If possible, test a different batch of this compound to see if the issue is batch-specific. |
Problem 3: Unexpected Cytotoxicity or Off-Target Effects
Possible Causes:
-
Presence of impurities in the this compound batch.
-
The compound itself has inherent cytotoxicity at the concentrations being used.
-
The solvent used to dissolve this compound is causing toxicity.
Solutions:
| Troubleshooting Step | Detailed Protocol |
| 1. Assess Purity of the Batch | Use HPLC and MS to identify any potential impurities in your this compound sample. If significant impurities are detected, consider re-purifying the compound. |
| 2. Perform a Dose-Response Cytotoxicity Assay | Determine the cytotoxic profile of your this compound batch on the cell line you are using. This will help you establish a non-toxic working concentration range. |
| 3. Conduct a Solvent Toxicity Control | Run a control experiment with the vehicle (e.g., DMSO) at the same concentration used to deliver this compound to ensure that the solvent is not contributing to the observed effects. |
| 4. Investigate Off-Target Effects | If unexpected results persist, consider performing broader profiling assays to investigate potential off-target effects of this compound or any co-purified impurities. |
Data Presentation
Table 1: Example Certificate of Analysis Data for Two Different Batches of this compound
| Parameter | Batch A | Batch B | Recommended Action |
| Appearance | White to off-white powder | Yellowish powder | Investigate cause of color change in Batch B. |
| Purity (by HPLC) | 98.5% | 92.1% | Use Batch A for sensitive assays. Consider purifying Batch B. |
| Concentration (by UV-Vis) | 10.2 mM | 9.5 mM | Adjust dilutions for Batch B to achieve desired final concentration. |
| Molecular Weight (by MS) | 524.6 g/mol | 524.5 g/mol | Consistent with expected molecular weight. |
| Residual Solvents | <0.1% | 0.5% | Higher solvent in Batch B may affect cell viability. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound (if available) at a known concentration in methanol (B129727) or DMSO. Create a calibration curve using serial dilutions.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent at a known concentration.
-
Analysis: Inject the sample and compare the peak area and retention time to the standard curve to determine purity and concentration.
Mandatory Visualizations
Caption: The mTOR signaling pathway and the putative inhibitory action of this compound.
Caption: Recommended workflow for handling new batches of this compound to mitigate variability.
References
- 1. mdpi.com [mdpi.com]
- 2. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR: Its Critical Role in Metabolic Diseases, Cancer, and the Aging Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
Technical Support Center: Mutabiloside Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by mutabiloside and similar compounds in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a naturally occurring polyphenolic glycoside. Like many polyphenolic compounds, it has been identified as a potential Pan-Assay Interference Compound (PAINS).[1][2][3] PAINS are known to frequently produce false-positive results in high-throughput screening assays due to nonspecific interactions rather than specific binding to the intended target.[1][4] The chemical structure of polyphenols, containing multiple hydroxyl groups on aromatic rings, can contribute to various off-target effects.
Q2: What are the common mechanisms of assay interference by compounds like this compound?
Compounds like this compound can interfere with biochemical assays through several mechanisms:
-
Compound Aggregation: At certain concentrations, the compound can form aggregates or colloids in solution. These aggregates can sequester and denature proteins nonspecifically, leading to inhibition or activation in enzymatic assays.[5][6][7][8]
-
Redox Cycling: The presence of catechol or quinone-like moieties, common in polyphenols, can lead to redox cycling.[3][9] This process can generate reactive oxygen species (ROS), such as hydrogen peroxide, which can interfere with assay components, particularly those sensitive to oxidation state, like assays using redox-sensitive dyes or proteins with critical cysteine residues.[9][10][11][12]
-
Interference with Detection Methods: Many polyphenolic compounds are colored or fluorescent, which can directly interfere with colorimetric and fluorescence-based assays by absorbing or emitting light at the measurement wavelengths.[9][13][14][15]
-
Nonspecific Protein Reactivity: The chemical structure of some compounds can lead to covalent modification of proteins, causing irreversible inhibition.[3][9]
-
Chelation of Metal Ions: Polyphenols can chelate metal ions that may be essential for enzyme activity, leading to apparent inhibition.[9]
Q3: My compound shows activity in a primary screen. How can I determine if it's a genuine hit or an artifact caused by interference?
If you observe activity with this compound or a similar compound, it is crucial to perform secondary or counter-screens to rule out assay interference. The following steps are recommended:
-
Detergent Test: Re-run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80. If the compound's activity is significantly reduced or eliminated, it is likely due to compound aggregation.[8]
-
Orthogonal Assays: Test the compound in a different assay format that measures the same biological endpoint but uses a different detection technology. For example, if the primary assay was fluorescence-based, use a label-free or absorbance-based method for confirmation.[9]
-
Structure-Activity Relationship (SAR) Analysis: Examine the activity of structurally related analogs. If minor structural changes lead to a complete loss of activity, it might suggest a specific interaction. However, be cautious of "structure-interference relationships" (SIR), where seemingly minor changes can drastically alter a compound's propensity to interfere.[7]
-
Direct Measurement of Interference: Assess the compound's intrinsic properties, such as absorbance and fluorescence, at the assay wavelengths.
Troubleshooting Guides
Issue 1: Unexpected Inhibition in an Enzyme-Linked Immunosorbent Assay (ELISA)
Symptoms:
-
Dose-dependent decrease in signal in a competitive or indirect ELISA format.
-
High background or complete signal loss at high compound concentrations.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome if Cause is Correct |
| Compound Aggregation | Perform the assay with the addition of 0.01% Triton X-100. | Inhibition will be significantly reduced or eliminated. |
| Interference with Enzyme Reporter | Run a control experiment with the enzyme conjugate and substrate in the presence of the compound, without the primary antibody and antigen. | If the compound directly inhibits the enzyme (e.g., HRP, ALP), you will observe a decrease in signal. |
| Disruption of Antigen-Antibody Binding | Use an orthogonal binding assay, such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI), to confirm direct binding. | The compound may not show specific binding in the orthogonal assay. |
| Nonspecific binding to plate | Pre-incubate the plate with the compound, wash, and then proceed with the standard ELISA protocol. | If the compound sticks to the plate and blocks subsequent steps, you will see a reduced signal. |
Issue 2: False Positives in Fluorescence-Based Assays
Symptoms:
-
Increase or decrease in fluorescence signal that is not related to the biological target.
-
Erratic or non-reproducible results.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome if Cause is Correct |
| Autofluorescence | Measure the fluorescence of the compound alone in the assay buffer at the excitation and emission wavelengths. | The compound will exhibit significant fluorescence, contributing to the signal. |
| Quenching | Pre-incubate the fluorescent probe with the compound and measure the fluorescence. | A decrease in the probe's fluorescence will be observed. |
| Redox Cycling | Add a reducing agent like DTT or an antioxidant like N-acetylcysteine to the assay. | The interference may be reduced if it's caused by redox-generated species. |
| Light Scattering from Aggregates | Measure the absorbance of the compound solution at a high wavelength (e.g., 600 nm). An increase in absorbance can indicate scattering due to aggregates. | Absorbance will be higher for aggregating compounds. |
Experimental Protocols
Protocol 1: Detergent-Based Counter-Screen for Compound Aggregation
Objective: To determine if the observed bioactivity of a test compound is due to the formation of aggregates.
Materials:
-
Test compound (e.g., this compound)
-
Assay buffer
-
Non-ionic detergent (e.g., Triton X-100)
-
All other components of the primary biochemical assay
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare two sets of serial dilutions of the compound in the assay buffer:
-
Set A: Standard assay buffer.
-
Set B: Assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
-
Perform the biochemical assay in parallel with both sets of compound dilutions.
-
Generate dose-response curves for the compound in the presence and absence of detergent.
-
Analysis: A significant rightward shift in the IC50 value or a complete loss of activity in the presence of Triton X-100 is indicative of aggregation-based interference.
Protocol 2: Assay for Redox Cycling Activity
Objective: To assess if a test compound undergoes redox cycling and generates hydrogen peroxide (H₂O₂).
Materials:
-
Test compound
-
Assay buffer (e.g., PBS)
-
Dithiothreitol (DTT) or another reducing agent
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or another H₂O₂-sensitive probe)
-
96-well microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a reaction mixture containing the test compound at various concentrations, 1 µM HRP, and 50 µM Amplex Red in assay buffer.
-
Initiate the reaction by adding a reducing agent, such as 100 µM DTT.
-
Incubate the plate at room temperature, protected from light.
-
Monitor the increase in fluorescence over time (e.g., every 5 minutes for 30 minutes) at an excitation of ~530-560 nm and an emission of ~590 nm.
-
Controls:
-
Negative control: Reaction mixture without the test compound.
-
Positive control: A known redox cycler (e.g., menadione).
-
-
Analysis: A time- and concentration-dependent increase in fluorescence indicates that the compound is undergoing redox cycling and producing H₂O₂.
Visualizing Interference Mechanisms & Workflows
Caption: Troubleshooting workflow for a suspected assay artifact.
Caption: Aggregation-based assay interference mechanism.
Caption: Redox cycling mechanism leading to assay interference.
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. Biosensors and Sensing Systems for Rapid Analysis of Phenolic Compounds from Plants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Interference by Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Mitochondrial Mechanisms of Redox Cycling Agents Implicated in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redox Cycling Dioxonaphthoimidazoliums Disrupt Iron Homeostasis in Mycobacterium bovis Bacillus Calmette-Guérin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. mdpi.com [mdpi.com]
Selecting the correct vehicle for Mutabiloside delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the correct vehicle for Mutabiloside delivery.
I. Frequently Asked Questions (FAQs)
1. What are the key chemical properties of this compound to consider for vehicle selection?
While specific data on this compound is emerging, its name suggests it is a glycoside. Glycosides consist of a sugar moiety linked to a non-sugar moiety (aglycone). The overall polarity can vary significantly based on the nature of the aglycone and the complexity of the sugar component. For the purposes of initial experimental design, we will assume this compound is a moderately hydrophilic small molecule. Key properties to characterize experimentally include:
-
Solubility: Determine the solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO, ethanol). This will be critical in choosing the appropriate encapsulation or conjugation strategy.
-
Molecular Weight: The size of the molecule will influence its loading capacity into certain vehicles.
-
Stability: Assess the stability of this compound at different pH values and temperatures to ensure it remains active throughout the formulation process and delivery.
2. What are the most promising delivery vehicles for a glycoside like this compound?
Several vehicle types are suitable for delivering glycosidic compounds. The optimal choice depends on the specific therapeutic application, target tissue, and the determined physicochemical properties of this compound.
-
Liposomes: These are versatile vesicles composed of a lipid bilayer that can encapsulate both hydrophilic (in the aqueous core) and hydrophobic (in the lipid bilayer) drugs.[1] They are biocompatible and biodegradable.[2]
-
Polymeric Nanoparticles: These can be tailored for controlled and sustained drug release.[3][4] Biodegradable polymers like PLGA are commonly used.[5]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity, capable of forming inclusion complexes with hydrophobic drug moieties.[1][6]
-
Galactan-based Vehicles: Given that this compound is a glycoside, vehicles derived from polysaccharides like galactan may offer good biocompatibility and potential for specific targeting.[7]
3. How do I choose between a liposome (B1194612) and a polymeric nanoparticle for this compound delivery?
The choice depends on the desired release profile and targeting strategy.
| Feature | Liposomes | Polymeric Nanoparticles |
| Drug Loading | Suitable for both hydrophilic and hydrophobic drugs.[1] | Primarily for hydrophobic drugs, but can be adapted for hydrophilic ones.[5] |
| Release Profile | Can offer both rapid and controlled release, depending on lipid composition. | Excellent for sustained and controlled release over extended periods.[3][4] |
| Biocompatibility | Generally high due to being composed of natural lipids.[2] | Biocompatibility depends on the polymer used (e.g., PLGA is highly biocompatible).[5] |
| Targeting | Surface can be easily modified with ligands for active targeting. | Surface can also be functionalized for targeted delivery.[4] |
| Stability | Can be prone to leakage and instability; may require lyophilization.[8] | Generally offer good stability. |
4. What are the main challenges I might face when developing a delivery system for this compound?
Researchers may encounter several challenges:
-
Low Encapsulation Efficiency: This can be a significant issue, particularly with hydrophilic drugs in liposomes.[8][9]
-
Scalability: Transitioning from a lab-scale preparation to large-scale manufacturing can be difficult without compromising quality.[3]
-
Biocompatibility and Toxicity: The chosen vehicle must not elicit an adverse immune response.[3][4]
-
Regulatory Approval: Meeting the stringent requirements of regulatory bodies for safety and efficacy is a major hurdle.[3]
-
Premature Drug Release: The vehicle must be stable enough to transport the drug to the target site before releasing its payload.
II. Troubleshooting Guides
1. Low Encapsulation Efficiency of this compound in Liposomes
| Potential Cause | Suggested Solution |
| This compound is too hydrophilic for passive encapsulation. | Use a remote loading method. For weakly amphipathic drugs, an ammonium (B1175870) sulfate (B86663) gradient can be effective. |
| Incorrect lipid composition. | Adjust the lipid composition. Adding cholesterol can increase bilayer stability and reduce leakage.[10] |
| Suboptimal hydration temperature. | Ensure the hydration of the lipid film is performed above the phase transition temperature (Tm) of the lipids to ensure proper vesicle formation.[10][11] |
| Inefficient removal of unencapsulated drug. | Use size exclusion chromatography or spin columns for more effective separation of liposomes from the free drug. |
2. High Polydispersity Index (PDI) of Nanoparticle Formulation
| Potential Cause | Suggested Solution |
| Inconsistent mixing during formulation. | Use a homogenizer or a microfluidic device for more controlled and uniform mixing. |
| Inappropriate stabilizer concentration. | Optimize the concentration of the stabilizer (e.g., PVA). Too little may lead to aggregation, while too much can affect drug loading.[5] |
| Aggregation over time. | Assess the zeta potential of the nanoparticles. A higher absolute value generally indicates better stability against aggregation. Consider adding a cryoprotectant and lyophilizing for long-term storage. |
3. Poor In Vitro Drug Release
| Potential Cause | Suggested Solution |
| Drug is too strongly entrapped within the vehicle matrix. | Modify the composition of the vehicle. For polymeric nanoparticles, using a polymer with a faster degradation rate can accelerate release. |
| Inadequate release-triggering conditions. | If using a stimuli-responsive vehicle (e.g., pH-sensitive), ensure the in vitro release study conditions mimic the target physiological environment. |
| Drug degradation during the release study. | Confirm the stability of this compound under the release study conditions. |
III. Experimental Protocols
1. Liposomal Encapsulation of this compound via Thin-Film Hydration
This protocol is suitable for moderately hydrophilic compounds.
-
Lipid Film Formation:
-
Dissolve lipids (e.g., DSPC and cholesterol at a 2:1 molar ratio) in chloroform (B151607) in a round-bottom flask.[12]
-
If this compound has some lipophilic character, it can be co-dissolved with the lipids.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.[10][12]
-
Further dry the film under vacuum overnight to remove any residual solvent.[10]
-
-
Hydration:
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[10]
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
2. Characterization of this compound-Loaded Nanoparticles
| Parameter | Methodology |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS).[3] |
| Zeta Potential | Laser Doppler Velocimetry.[3] |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[7] |
| Encapsulation Efficiency (%EE) | Quantify the amount of encapsulated drug versus the total drug added. This can be done by separating the nanoparticles from the aqueous medium and measuring the concentration of free drug in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy). |
| In Vitro Drug Release | Use a dialysis bag method or sample-and-separate method. The nanoparticle suspension is placed in a dialysis bag and incubated in a release medium at 37°C with gentle shaking. At predetermined time points, aliquots of the release medium are withdrawn and analyzed for this compound concentration. |
IV. Visualizations
Signaling Pathway
It is hypothesized that this compound may modulate cellular growth and proliferation pathways. A common pathway involved in these processes is the mTOR signaling pathway.[13][14]
Caption: Hypothetical inhibition of the mTORC1 signaling pathway by this compound.
Experimental Workflow
Caption: Workflow for the development of a this compound delivery system.
References
- 1. Macromolecules as targeted drugs delivery vehicles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. rroij.com [rroij.com]
- 5. homes.nano.aau.dk [homes.nano.aau.dk]
- 6. Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review [mdpi.com]
- 7. Galactan-based Drug-Delivery Vehicle Development Service - CD BioGlyco [marineglyco.bioglyco.com]
- 8. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 11. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
- 14. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Biochemical Assays
Disclaimer: Extensive searches for "Mutabiloside" did not yield specific public information regarding its chemical structure, mechanism of action, or established assay protocols. Therefore, this technical support center provides comprehensive guidance on improving the signal-to-noise ratio in a broader context of biochemical assays, particularly those involving small molecules and utilizing fluorescence or luminescence detection methods. The principles and troubleshooting strategies outlined here are widely applicable to various assay formats.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (S/N) and why is it critical in our assays?
The signal-to-noise ratio (S/N) is a measure that compares the level of a desired signal to the level of background noise. A higher S/N ratio indicates a more sensitive and reliable assay, allowing for the confident detection of true biological effects. A generally acceptable signal-to-noise ratio for estimating the detection limit is between 2:1 and 3:1, while a ratio of 10:1 is typical for reliable quantification.[1]
Q2: What are the primary sources of noise in fluorescence- and luminescence-based assays?
Noise in these assays can originate from several sources:
-
Autofluorescence: Endogenous fluorescence from cellular components (e.g., NADH, FAD), culture media (e.g., phenol (B47542) red, riboflavin), and serum.[2][3][4][5]
-
Instrumental Noise: Fluctuations in the light source, detector sensitivity, and electronic noise from the plate reader.[6]
-
Reagent and Sample Matrix Effects: Fluorescent or quenching impurities in reagents, buffers, or the test compounds themselves.
-
Nonspecific Binding: The binding of fluorescently labeled probes to surfaces other than the intended target.
-
Light Scatter: Scattering of excitation light due to dust, precipitates, or other particulates in the sample.
-
Well-to-Well Variation: Inconsistent cell seeding, pipetting inaccuracies, and imperfections in the microplates.
Q3: How does the choice of microplate affect the signal-to-noise ratio?
The type of microplate used is crucial for optimizing the S/N ratio:
-
For Fluorescence Assays: Black, solid-bottom plates are generally recommended to minimize background fluorescence and prevent crosstalk between wells.[2][3] Using clear-bottom plates allows for bottom-reading, which can be advantageous for adherent cells as it avoids excitation light passing through the culture medium.[2][3]
-
For Luminescence Assays: Opaque white plates are the best choice as they maximize the light signal by reflecting it towards the detector.[7] Black plates can also be used, but they will reduce the signal intensity significantly.[7]
Troubleshooting Guides
Issue 1: High Background Signal
High background can mask the true signal from your assay. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Autofluorescence from Media | Use phenol red-free media. If possible, switch to a low-autofluorescence medium formulation. For adherent cells, read the plate from the bottom.[2][3][4] |
| Autofluorescence from Cells/Serum | Reduce serum concentration if possible. Select fluorophores with excitation/emission wavelengths in the red-shifted spectrum to avoid the blue-green autofluorescence range of cells.[4] |
| Contaminated Reagents or Buffers | Prepare fresh reagents and buffers using high-purity water and chemicals. Filter-sterilize solutions to remove particulate matter.[8] |
| Nonspecific Binding of Probes | Increase the number and stringency of wash steps.[8] Include blocking agents (e.g., BSA, casein) in your assay buffers. |
| High Reagent Concentration | Titrate your fluorescent or luminescent reagents to determine the optimal concentration that provides a good signal window without excessive background. |
| Plate Fluorescence | Store microplates in the dark before use, as white plates can absorb ambient light and re-emit it during measurement. "Dark adapt" the plate by incubating it in the dark for about 10 minutes before reading.[7] |
Issue 2: Low Signal Intensity
A weak signal can make it difficult to distinguish from the background noise.
| Potential Cause | Recommended Solution |
| Suboptimal Instrument Settings | Optimize the gain setting on your plate reader; use a higher gain for weak signals. Ensure the correct excitation and emission filters and wavelengths are being used for your specific fluorophore.[8] |
| Insufficient Reagent Concentration or Incubation Time | Titrate your detection reagents to ensure you are using an optimal concentration. Perform a time-course experiment to determine the optimal incubation time for signal development. |
| Low Cell Number or Target Expression | Optimize the cell seeding density to ensure a sufficient number of cells to generate a detectable signal.[8] If applicable, ensure the target molecule is adequately expressed. |
| Fluorescence Quenching | Test compounds can sometimes quench the fluorescent signal.[9] This can be assessed by running a control experiment with the fluorophore and the compound in the absence of the biological target. |
| Inactive Reagents | Ensure all reagents are stored correctly and are within their expiration dates. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.[8] |
Issue 3: High Well-to-Well Variability
Inconsistent results across replicate wells can compromise the reliability of your data.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous cell suspension before and during plating. Use a multichannel pipette carefully and consider reverse pipetting for viscous solutions. |
| Pipetting Errors | Calibrate and regularly service your pipettes. Use low-retention pipette tips. Be consistent with your pipetting technique. |
| Edge Effects | In multi-well plates, the outer wells are more prone to evaporation. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile water or media to create a humidity barrier.[2] |
| Incomplete Reagent Mixing | Ensure thorough but gentle mixing of reagents in each well. Avoid introducing bubbles. |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding reagents if they have been stored in a refrigerator or incubator to avoid temperature gradients across the plate. |
Experimental Protocols & Methodologies
A detailed experimental protocol is crucial for reproducibility. Below is a generalized workflow for a cell-based fluorescence assay.
Signaling Pathway Diagram
As specific information on a "this compound" signaling pathway is unavailable, the following diagram illustrates a generic mTOR signaling pathway, a central regulator of cell growth and proliferation that is often studied in drug development. This serves as an example of how such a pathway can be visualized.
References
- 1. Characterization of the Rheb-mTOR Signaling Pathway in Mammalian Cells: Constitutive Active Mutants of Rheb and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput mass spectrometry-based assay for identifying biochemical function of putative glycosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening and identification of glycosides in biological samples using energy-gradient neutral loss scan and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mudanoside B | C18H24O14 | CID 21604164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. Molecular mechanism of action of microtubule-stabilizing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action and limited cross-resistance of new lipopeptide MX-2401 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
Unveiling the Guardian of Immunity: Mutabiloside's Role in Allergic Response
For researchers, scientists, and professionals in drug development, the quest for novel therapeutics to combat allergic diseases is a continuous endeavor. In this context, Mutabiloside, a naturally occurring flavonol triglycoside, has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound's biological activity with established anti-allergic agents, supported by experimental data, to elucidate its primary biological target and mechanism of action.
This compound, isolated from the petals of Hibiscus mutabilis, has demonstrated significant anti-allergic properties in preclinical studies.[1][2] Its mechanism of action, like other flavonoids, is believed to center on the modulation of the immune response, particularly by stabilizing mast cells and basophils, key players in the allergic cascade. This guide will delve into the experimental evidence supporting this hypothesis, comparing its efficacy with the well-established mast cell stabilizer, Cromolyn (B99618) sodium.
Performance Comparison: this compound vs. Cromolyn Sodium
| Compound | Target Cells | Key Inhibitory Action | Reported Efficacy |
| This compound (as a quercetin (B1663063) glycoside) | Mast cells, Basophils | Inhibition of histamine (B1213489) release, Inhibition of pro-inflammatory cytokine (IL-6, IL-8, TNF) release | Comparable to Cromolyn for histamine inhibition; potentially more potent for cytokine inhibition.[3] |
| Cromolyn sodium | Mast cells | Inhibition of histamine and other inflammatory mediator release | Established mast cell stabilizer used in the prophylactic treatment of allergic asthma.[4][5][6] |
Elucidating the Mechanism: The Signaling Pathway
The anti-allergic action of this compound is predicated on its ability to interfere with the signaling cascade that leads to mast cell degranulation. Upon exposure to an allergen, IgE antibodies bound to FcεRI receptors on the surface of mast cells are cross-linked, initiating a chain of intracellular events. This signaling pathway, which this compound is thought to modulate, is depicted below.
Figure 1. Proposed signaling pathway of allergen-induced mast cell activation and the inhibitory action of this compound.
Experimental Protocols for Target Validation
To confirm the biological target of this compound and quantify its anti-allergic efficacy, a series of in vitro and in vivo experiments can be conducted.
In Vitro: Mast Cell Degranulation Assay (RBL-2H3 cells)
This assay is a cornerstone for evaluating the mast cell stabilizing properties of a compound. The Rat Basophilic Leukemia (RBL-2H3) cell line is a widely accepted model for human mucosal mast cells.[7]
Figure 2. Workflow for the in vitro mast cell degranulation assay.
Detailed Protocol:
-
Cell Culture: RBL-2H3 cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
Sensitization: Cells are seeded in 24-well plates and sensitized overnight with 0.5 µg/mL of monoclonal anti-dinitrophenyl (DNP) IgE.
-
Treatment: The sensitized cells are washed and then incubated with various concentrations of this compound or the comparator compound (e.g., Cromolyn sodium) for 1 hour at 37°C.
-
Stimulation: Degranulation is induced by challenging the cells with 10 µg/mL of DNP-human serum albumin (HSA) for 30 minutes at 37°C.
-
Measurement of Histamine Release: The supernatant is collected, and histamine content is measured using a fluorometric assay. The cell pellet is lysed to determine the total histamine content. The percentage of histamine release is calculated as: (supernatant histamine / (supernatant histamine + pellet histamine)) x 100.
-
Data Analysis: The concentration of the compound that inhibits histamine release by 50% (IC50) is determined from the dose-response curve.
In Vivo: Mouse Model of Ovalbumin-Induced Anaphylaxis
To assess the in vivo efficacy of this compound, a mouse model of systemic anaphylaxis induced by ovalbumin (OVA) is commonly used.[8][9]
Figure 3. Workflow for the in vivo ovalbumin-induced anaphylaxis model.
Detailed Protocol:
-
Sensitization: Female BALB/c mice (6-8 weeks old) are sensitized by an intraperitoneal (i.p.) injection of 10 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide adjuvant on days 0 and 14.
-
Treatment: On day 21, mice are treated with this compound (e.g., 1-10 mg/kg, administered orally or i.p.) or a comparator compound 30-60 minutes before the antigenic challenge.
-
Antigenic Challenge: Mice are challenged with an intravenous (i.v.) injection of 1 mg of OVA.
-
Assessment of Anaphylaxis: Anaphylactic shock is monitored by measuring the drop in rectal temperature for 60 minutes post-challenge. Blood samples are collected to measure serum levels of histamine and OVA-specific IgE using ELISA.
Conclusion
The available evidence strongly suggests that the primary biological target of this compound in the context of allergic reactions is the mast cell. By inhibiting the signaling pathways that lead to degranulation and the release of histamine and pro-inflammatory cytokines, this compound acts as a potent mast cell stabilizer. Its efficacy, comparable to or potentially exceeding that of established drugs like Cromolyn sodium, positions it as a compelling candidate for further investigation and development as a novel anti-allergic therapeutic. The experimental protocols outlined in this guide provide a framework for the continued validation of this compound's biological target and the comprehensive evaluation of its therapeutic potential.
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pearls Quercetin - Cogence® [cogenceimmunology.com]
- 4. Antiallergic drug cromolyn may inhibit histamine secretion by regulating phosphorylation of a mast cell protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cromolyn Sodium for Treating Allergies | Healthline [healthline.com]
- 6. Cromolyn vs Ketotifen and other Antihistamines for MCAS | The EDS Clinic [eds.clinic]
- 7. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective induction of oral anaphylaxis to ovalbumin in mice sensitized by feeding of the antigen with aid of oil emulsion and salicylate [jstage.jst.go.jp]
- 9. Prolonged ingestion of ovalbumin diet by sensitized mice improves the metabolic consequences induced by experimental food allergy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of Mutabiloside: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the in vivo efficacy of novel compounds is paramount. This guide provides a comparative analysis of Mutabiloside, a flavonol triglycoside with demonstrated anti-allergic properties, against other well-established flavonoids. The information is presented to facilitate an objective evaluation of its potential as a therapeutic agent.
Quantitative Efficacy of Anti-Allergic Flavonoids
The following table summarizes the in vivo anti-allergic efficacy of this compound and comparable flavonoids. Direct quantitative comparison is challenging due to variations in experimental models and methodologies.
| Compound | Animal Model | Administration Route & Dose | Efficacy | Reference |
| This compound | Hen Egg-White Lysozyme (HEL) Sensitized Mice | Oral | Showed significant allergy-preventive effects by monitoring the decrease in blood flow at the tail vein.[1] | Iwaoka, E., Oku, H., Takahashi, Y., & Ishiguro, K. (2009). Allergy-preventive effects of Hibiscus mutabilis 'versicolor' and a novel allergy-preventive flavonoid glycoside. Biological & Pharmaceutical Bulletin, 32(3), 509-512. |
| Quercetin | Passive Cutaneous Anaphylaxis (PCA) in Mice | Intravenous, 0.02% solution | Approximately 80% reduction in the allergic reaction.[2] | Marzocchella, L., Fantini, M., Benvenuto, M., Masuelli, L., Tresoldi, I., Modesti, A., & Bei, R. (2011). In Vivo Anti-inflammatory and Antiallergic Activity of Pure Naringenin, Naringenin Chalcone, and Quercetin in Mice. Journal of Natural Products, 74(2), 259-263. |
| Rutin | Ovalbumin (OVA)-sensitized allergic rhinitis mice | Oral | Significantly reduced allergic rhinitis symptoms and inflammatory markers. | Kim, J. H., Kim, S. H., Park, H. G., & Lee, J. S. (2015). Protective Effects of Rutin through Regulation of Vascular Endothelial Growth Factor in Allergic Rhinitis. American Journal of Rhinology & Allergy, 29(5), e143-e149. |
| Kaempferol | Passive Cutaneous Anaphylaxis (PCA) in Mice | Oral, 50 mg/kg | Significantly inhibited the antigen-induced passive cutaneous anaphylaxis response.[3] | Park, H. H., Lee, S., Son, H. Y., Park, S. B., Kim, M. S., Choi, E. J., ... & Kim, W. K. (2008). Kaempferol inhibits immunoglobulin E-mediated allergic response in vitro and in vivo. Phytotherapy Research, 22(9), 1141-1147. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo experiments cited.
Hen Egg-White Lysozyme (HEL) Induced Systemic Anaphylaxis in Mice (for this compound)
This model assesses the ability of a compound to prevent a systemic allergic reaction.
-
Animal Model: Male ddY mice.
-
Sensitization: Mice are sensitized by intraperitoneal injection of HEL with aluminum hydroxide (B78521) gel as an adjuvant. A booster injection is given one week later.
-
Drug Administration: this compound is administered orally to the test group prior to the antigen challenge. The control group receives the vehicle.
-
Antigen Challenge: Two weeks after the initial sensitization, mice are challenged with an intravenous injection of HEL.
-
Efficacy Measurement: The allergic reaction is evaluated by monitoring the decrease in blood flow in the tail vein using a laser Doppler blood flowmeter. A significant suppression of the decrease in blood flow in the treated group compared to the control group indicates an allergy-preventive effect.[1]
Passive Cutaneous Anaphylaxis (PCA) in Mice (for Quercetin and Kaempferol)
The PCA model is a widely used method to evaluate the in vivo efficacy of compounds in inhibiting IgE-mediated allergic reactions.
-
Sensitization: Mice are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into one ear.[2][4]
-
Drug Administration: The test compound (e.g., Quercetin, Kaempferol) is administered either intravenously or orally at a specified time before the antigen challenge.[2][3]
-
Antigen Challenge: After a sensitization period (typically 24 hours), the mice are challenged intravenously with the antigen (DNP-HSA) along with a vascular permeability tracer, such as Evans blue dye.[2][4]
-
Efficacy Measurement: The extent of the allergic reaction is quantified by measuring the amount of Evans blue dye that has extravasated into the ear tissue. This is done by excising the ear, extracting the dye with a solvent (e.g., formamide), and measuring the absorbance of the extract at a specific wavelength (e.g., 620-630 nm).[2] A reduction in dye extravasation in the treated group compared to the control group indicates inhibition of the allergic response. Ear thickness may also be measured as an indicator of inflammation.[2]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in their understanding.
Caption: Proposed mechanism of this compound in the Type I hypersensitivity pathway.
References
- 1. Allergy-preventive effects of Hibiscus mutabilis 'versicolor' and a novel allergy-preventive flavonoid glycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spinacetin Suppresses the Mast Cell Activation and Passive Cutaneous Anaphylaxis in Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the Dried Flowers of Campsis grandiflora on Stagnant Blood Syndrome | Semantic Scholar [semanticscholar.org]
- 4. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]
Unraveling the Structure-Activity Relationship of Mutabiloside: A Path Forward in the Absence of Direct Studies
A comprehensive review of publicly available scientific literature reveals a notable absence of direct structure-activity relationship (SAR) studies for the diterpenoid glycoside mutabiloside, also known as Mascaroside. Despite its documented presence in natural sources such as coffee, research into the synthesis of its derivatives and the systematic evaluation of their biological activities appears to be limited. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's structure and a generalized framework for approaching SAR studies of complex diterpenoid glycosides, drawing parallels from research on analogous natural products.
The Knowns: Chemical Identity of this compound (Mascaroside)
This compound is a complex diterpenoid glycoside with the chemical name (3bS,5aR,6R,7R,8S,10S,10aS,10bR)-7-((beta-D-Glucopyranosyloxy)methyl)-4,5,6,7,8,9,10,10a,10b,11-decahydro-6,7,10-trihydroxy-10b-methyl-5a,8-methano-5aH-cyclohepta(5,6)naphtho(2,1-b)furan-12(3bH)-one. Its structure consists of a highly intricate and rigid polycyclic diterpenoid aglycone attached to a glucose moiety.
Table 1: Physicochemical Properties of this compound (Mascaroside)
| Property | Value |
| Molecular Formula | C₂₆H₃₆O₁₁ |
| Molecular Weight | 524.6 g/mol |
| Synonyms | Mascaroside |
| CAS Number | 55465-97-9 |
| Aglycone Class | Complex Polycyclic Diterpenoid |
| Glycoside Moiety | β-D-Glucopyranosyl |
The Unknowns: A Framework for Future this compound SAR Studies
In the absence of specific data for this compound, we can extrapolate a potential SAR research plan based on studies of other complex glycosides, such as triterpenoid (B12794562) and other diterpenoid glycosides. The primary goal of such a study would be to systematically modify different parts of the this compound molecule and assess how these changes affect its biological activity.
-
Aglycone Modifications: The complex polycyclic core of this compound offers numerous sites for modification. Key transformations could include:
-
Hydroxyl Group Derivatization: Esterification or etherification of the hydroxyl groups on the aglycone could probe the importance of hydrogen bonding and polarity.
-
Stereochemical Alterations: Modifying the stereochemistry at key chiral centers could reveal conformational requirements for biological activity.
-
Ring System Modification: While synthetically challenging, simplification or alteration of the fused ring system could identify the minimal pharmacophore.
-
-
Glycosidic Moiety Modifications: The sugar portion of the molecule is a critical determinant of pharmacokinetic and pharmacodynamic properties. Potential modifications include:
-
Sugar Ring Variation: Replacing the glucose with other monosaccharides (e.g., xylose, rhamnose) or oligosaccharides would explore the impact of the sugar's size, stereochemistry, and hydrogen-bonding pattern.
-
Anomeric Configuration: Synthesis of the α-glycoside analog would determine the importance of the anomeric stereochemistry for activity.
-
Deoxygenation: Selective removal of hydroxyl groups from the sugar could highlight key interaction points.
-
Given the diverse biological activities reported for other diterpenoid glycosides, a screening panel for this compound analogs could include assays for:
-
Anticancer Activity: Evaluation against a panel of cancer cell lines (e.g., NCI-60) to determine cytotoxicity and potential for cancer therapeutic development.
-
Anti-inflammatory Activity: Measurement of inhibition of inflammatory mediators such as nitric oxide (NO), prostaglandins, or cytokines in cell-based assays.
-
Antiviral Activity: Screening against a range of viruses to identify potential antiviral leads.
-
Enzyme Inhibition: Testing against specific enzymes relevant to disease pathways, based on any preliminary biological data or computational predictions.
Experimental Protocols: A Generalized Approach
The following are generalized protocols that would be adapted for a specific SAR study of this compound.
1. General Procedure for the Synthesis of Aglycone Analogs (Illustrative):
This would likely involve a multi-step synthetic sequence starting from a known precursor or this compound itself, if available in sufficient quantities for chemical modification. For example, to explore the role of a specific hydroxyl group, a typical protocol would involve:
-
Protection of other reactive groups: Selective protection of other hydroxyl groups on the aglycone and the sugar moiety using standard protecting group chemistry (e.g., silyl (B83357) ethers, acetals).
-
Modification of the target hydroxyl group: The unprotected hydroxyl group could then be oxidized, alkylated, or esterified using standard organic synthesis methods.
-
Deprotection: Removal of the protecting groups to yield the desired analog.
-
Purification and Characterization: Purification of the final compound by chromatography (e.g., HPLC) and characterization by spectroscopic methods (e.g., NMR, MS).
2. General Protocol for Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 48-72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Visualizing the Path Forward
The following diagrams illustrate the logical relationships in a hypothetical SAR study of this compound.
Caption: A generalized workflow for a this compound structure-activity relationship study.
Caption: A hypothetical signaling pathway modulated by a this compound analog.
Conclusion
While direct experimental data on the structure-activity relationships of this compound is currently unavailable, this guide provides a comprehensive framework for initiating such studies. By leveraging established methodologies in natural product synthesis and biological screening, future research can systematically explore the chemical space around the this compound scaffold. The insights gained from such studies will be invaluable for unlocking the therapeutic potential of this complex and intriguing natural product. Researchers are encouraged to use the generalized protocols and workflows presented here as a starting point for the design of their own investigations into the promising field of diterpenoid glycoside drug discovery.
Comparative Potency of Quercetin Glycoside Isomers in Allergy Prevention
A detailed analysis for researchers and drug development professionals.
While specific comparative studies on the potency of Mutabiloside isomers are not available in the current scientific literature, a broader examination of its constituent chemical family—quercetin (B1663063) glycosides—offers valuable insights into the structure-activity relationships that govern their therapeutic potential. This compound, identified as quercetin 3-O-[beta-D-xylopyranosyl(1-->2)-alpha-L-rhamnopyranosyl(1-->6)]-beta-D-galactopyranoside, is a flavonol triglycoside with demonstrated allergy-preventive effects[1][2]. This guide provides a comparative overview of the potency of various quercetin glycoside isomers, drawing on available experimental data to inform research and development in this area.
Quantitative Comparison of Quercetin Glycosides
The biological activity of quercetin glycosides can vary significantly based on the type and position of the sugar moieties attached to the quercetin aglycone. These structural differences influence their bioavailability, metabolism, and ultimately, their therapeutic efficacy. The following table summarizes key quantitative data from comparative studies on different quercetin glycosides.
| Compound | Isomeric Relationship | Assay | Potency (IC50 or other metric) | Reference |
| This compound | Triglycoside of Quercetin | In vivo anti-allergic activity (decrease in blood flow) | Significant allergy-preventive effect | [1][2] |
| Quercetin 3-O-[beta-D-xylopyranosyl(1-->2)]-beta-D-galactopyranoside | Diglycoside of Quercetin | In vivo anti-allergic activity (decrease in blood flow) | Significant allergy-preventive effect | [1] |
| Quercitrin (Quercetin-3-O-rhamnoside) | Monoglycoside of Quercetin | Superoxide radical scavenging | IC50: 87.99 ± 5.43 μM | [3] |
| Isoquercitrin (Quercetin-3-O-glucoside) | Monoglycoside of Quercetin | Superoxide radical scavenging | IC50: 78.16 ± 4.83 μM | [3] |
| Quercetin (Aglycone) | Parent Flavonoid | Inhibition of IL-4 production | Strong inhibitor | [4] |
| Quercetin 4'-glucoside | Monoglycoside of Quercetin | Anti-allergic activity (degranulation of RBL-2H3 cells) | IC50: 6.5 ± 0.5 µM (Comparable to Quercetin aglycone) | [5] |
| Hyperoside (Quercetin-3-O-galactoside) | Monoglycoside of Quercetin | Mitochondrial uncoupling activity | Lower than Quercetin and Isoquercitrin | [6] |
| Rutin (Quercetin-3-O-rutinoside) | Diglycoside of Quercetin | Mitochondrial uncoupling activity | Lowest among tested quercetin glycosides | [6] |
Experimental Protocols
The assessment of the anti-allergic potency of these compounds involves a variety of in vivo and in vitro experimental models.
In Vivo Anti-Allergic Activity Assay in Mice
A common in vivo model to assess allergy-preventive effects involves monitoring the decrease in blood flow in the tail vein of mice sensitized with an allergen, such as hen egg-white lysozyme (B549824) (HEL)[1][2].
Sensitization and Challenge Protocol:
-
Sensitization: Mice are sensitized by intraperitoneal injections of the antigen (e.g., ovalbumin) mixed with an adjuvant like aluminum hydroxide (B78521) (alum)[7]. A typical protocol involves multiple injections over several weeks[7]. For certain studies, an adjuvant-free protocol may be used[8].
-
Drug Administration: The test compounds (e.g., this compound or other quercetin glycosides) are administered to the sensitized mice, typically orally or via injection, prior to the allergen challenge.
-
Allergen Challenge: After a specific period following the final sensitization, the mice are challenged with the allergen.
-
Measurement of Allergic Response: The allergic reaction is quantified by measuring physiological changes. One method is to monitor the drop in core body temperature after the allergen challenge, which is an indicator of anaphylaxis[9]. Another method involves measuring the extravasation of a dye (e.g., Evans blue) injected intravenously, which indicates increased vascular permeability at the site of the allergic reaction[7]. For the study on this compound, the decrease in blood flow at the tail vein was monitored[1][2].
In Vitro Degranulation Assay using RBL-2H3 Cells
This in vitro assay is used to evaluate the inhibitory effect of compounds on the degranulation of mast cells, a key event in the allergic response[5].
Protocol:
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, which are mast cell analogs, are cultured in an appropriate medium.
-
Sensitization: The cells are sensitized with an allergen-specific IgE.
-
Compound Incubation: The sensitized cells are then incubated with various concentrations of the test compounds (e.g., quercetin glycosides).
-
Allergen Challenge: The cells are challenged with the specific allergen to induce degranulation.
-
Quantification of Degranulation: The extent of degranulation is determined by measuring the activity of β-hexosaminidase, an enzyme released from the granules, in the cell supernatant. The IC50 value, representing the concentration of the compound that inhibits 50% of the degranulation, is then calculated[5].
Signaling Pathways in Allergy and Flavonoid Intervention
Flavonoids exert their anti-allergic effects by modulating various signaling pathways involved in the allergic inflammatory response. A key mechanism is the inhibition of signaling cascades that lead to the production of pro-inflammatory cytokines like Interleukin-4 (IL-4) and the degranulation of mast cells[4].
Caption: Simplified signaling cascade in allergic reactions and points of inhibition by flavonoids.
This guide highlights the current understanding of the comparative potency of quercetin glycosides. The data suggests that the nature of the sugar moiety plays a crucial role in the anti-allergic and antioxidant activities of these compounds. Further research, including the synthesis and biological evaluation of specific this compound isomers, is warranted to fully elucidate their therapeutic potential.
References
- 1. Allergy-preventive effects of Hibiscus mutabilis 'versicolor' and a novel allergy-preventive flavonoid glycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids and related compounds as anti-allergic substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Different Effects of Quercetin Glycosides and Quercetin on Kidney Mitochondrial Function—Uncoupling, Cytochrome C Reducing and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Local Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overview of in vivo and ex vivo endpoints in murine food allergy models: Suitable for evaluation of the sensitizing capacity of novel proteins? - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Mutabiloside: A Deep Dive into its Published Biological Activities
For researchers, scientists, and drug development professionals delving into the potential of novel compounds, a thorough understanding of existing research is paramount. This guide provides a comprehensive overview of the published findings on Mutabiloside, presenting available data in a structured format to facilitate comparison and guide future investigations.
Chemical Identity
This compound, also known as Mascaroside, is a naphthofuran derivative with the chemical formula C26H36O11.[1] Its unique structure has prompted interest within the scientific community, although publicly available research on its biological activities remains limited.
Biological Activity Profile: An Overview
Experimental Methodologies: A Path Forward
Given the lack of published experimental data, this section outlines a prospective approach for researchers initiating studies on this compound. The following diagram illustrates a general workflow for the isolation and characterization of novel natural products, a crucial first step in understanding their biological potential.
Caption: A generalized workflow for the investigation of a novel natural product like this compound.
Comparative Analysis: The Path Ahead
A critical aspect of drug discovery and development is the comparison of a novel compound's performance against existing alternatives. Due to the current absence of published efficacy data for this compound, a direct comparative table is not feasible at this time. Future research should aim to evaluate this compound's activity in relevant disease models and compare its potency, selectivity, and toxicity to standard-of-care treatments or other investigational compounds with similar proposed mechanisms of action.
Future Directions and Conclusion
The exploration of novel natural products like this compound holds significant promise for the discovery of new therapeutic agents. While the current body of public knowledge on this specific compound is sparse, the established methodologies for natural product research provide a clear roadmap for its investigation. Future studies focused on isolating, characterizing, and screening this compound for various biological activities are essential to unlock its potential. As new data emerges, this guide will be updated to provide the scientific community with the latest findings and comparative analyses.
References
Profiling the Kinase Selectivity of a Novel Compound: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the kinase selectivity of a novel compound is a critical step in preclinical development. This guide provides a comprehensive overview of the methodologies used to profile a compound against a panel of kinases, presenting the data in a clear and comparative format. While specific data for Mutabiloside is not publicly available, this guide will use a hypothetical iridoid glycoside, herein referred to as "Compound X," to illustrate the process and the expected data output, comparing it against the well-characterized kinase inhibitor, Staurosporine.
The Importance of Kinase Selectivity Profiling
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, particularly cancer, making them attractive drug targets. However, due to the conserved nature of the ATP-binding site across the kinome, achieving inhibitor selectivity is a significant challenge. Broad-spectrum inhibition can lead to off-target effects and toxicity. Therefore, early and comprehensive selectivity profiling is essential to characterize a compound's mechanism of action, identify potential therapeutic applications, and anticipate possible adverse effects.
Experimental Protocol: Luminescence-Based Kinase Assay
A common and robust method for assessing kinase inhibition is the luminescence-based kinase assay, which measures the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption correlates with kinase inhibition.
Materials:
-
Compound X (or test compound)
-
Staurosporine (positive control)
-
Kinase panel (e.g., a panel of 10 representative kinases)
-
Kinase substrates
-
ATP
-
Kinase reaction buffer
-
Luminescence-based ATP detection reagent
-
White, opaque 384-well microplates
-
Plate luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of Compound X and Staurosporine in an appropriate solvent (e.g., DMSO). The final concentration in the assay should be carefully controlled to minimize solvent effects.
-
Assay Plate Setup: To the wells of a 384-well plate, add 1 µL of the serially diluted compounds or solvent control.
-
Kinase/Substrate Addition: Add 10 µL of a solution containing the specific kinase and its corresponding substrate in kinase reaction buffer to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors. Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add 20 µL of the luminescence-based kinase assay reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Data Acquisition: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence of each well using a microplate luminometer.
-
Data Analysis: Normalize the data to controls (0% inhibition for solvent-only wells and 100% inhibition for a high concentration of a pan-kinase inhibitor or no-kinase control). Plot the normalized data as a function of inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
Data Presentation: Kinase Selectivity Profile
The inhibitory activity of Compound X and Staurosporine against a panel of 10 representative kinases is summarized in the table below. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%).
| Kinase | Compound X IC50 (µM) | Staurosporine IC50 (µM) |
| AKT1 | > 50 | 0.015 |
| CDK2 | 15.2 | 0.008 |
| EGFR | > 50 | 0.020 |
| ERK1 | 25.8 | 0.012 |
| GSK3β | 8.9 | 0.005 |
| MEK1 | 42.1 | 0.035 |
| PKA | > 50 | 0.007 |
| PKCα | > 50 | 0.002 |
| SRC | 12.5 | 0.006 |
| VEGFR2 | 38.4 | 0.018 |
Table 1: Hypothetical kinase selectivity profile of Compound X compared to Staurosporine. IC50 values were determined using a luminescence-based kinase assay.
Visualizations
Experimental Workflow
Figure 1: Experimental workflow for kinase selectivity profiling.
Hypothetical Signaling Pathway Inhibition
Should Compound X be found to be a potent and selective inhibitor of a particular kinase, for instance, GSK3β, further investigation into its effects on relevant signaling pathways would be warranted. The diagram below illustrates the canonical Wnt signaling pathway, where GSK3β plays a key inhibitory role.
Figure 2: Hypothetical inhibition of the Wnt pathway by Compound X.
Conclusion
This guide outlines a standard methodology for assessing the kinase selectivity of a novel compound. The provided hypothetical data for "Compound X" illustrates a moderately selective profile, with preferential inhibition of GSK3β and SRC over other kinases in the panel, and notably less potent and broad-spectrum activity compared to the pan-kinase inhibitor Staurosporine. This type of comparative analysis is fundamental for the continued development of targeted therapeutics. For any new chemical entity, such as this compound, conducting these described experiments would be a crucial first step in elucidating its potential as a kinase inhibitor.
Assessing the Therapeutic Index of Mutabiloside: A Comparative Analysis
An initial investigation into the therapeutic index of Mutabiloside reveals a significant challenge: the compound "this compound" does not appear in publicly available scientific literature or chemical databases. Extensive searches for this specific name have not yielded any relevant results, precluding a direct assessment of its therapeutic index or a comparison with other compounds.
This lack of information suggests several possibilities:
-
Novel Compound: this compound may be a very new or proprietary compound that has not yet been described in published research.
-
Alternative Nomenclature: The compound may be known by a different name, or "this compound" could be a trivial name not yet adopted in scientific literature.
-
Misspelling: There might be a misspelling in the compound's name.
Without access to preclinical or clinical data, a quantitative comparison of this compound's therapeutic index against other therapeutic alternatives is not feasible. The therapeutic index, a critical measure of a drug's safety, is calculated as the ratio of the toxic dose to the therapeutic dose. Its determination relies on extensive experimental data from in vitro and in vivo studies.
The Avenues for Future Assessment
To enable an assessment of this compound's therapeutic index, the following information would be essential:
-
Chemical Structure and Class: Understanding the chemical structure of this compound would allow for preliminary predictions of its properties and potential biological targets. If it belongs to a known class of compounds, such as the iridoid glycosides—a group of naturally derived compounds with diverse biological activities—existing knowledge could provide initial insights.
-
Pharmacological Target and Mechanism of Action: Identifying the biological target and the signaling pathway through which this compound exerts its therapeutic effect is crucial. This information guides the design of efficacy studies.
-
Preclinical Toxicology Data: Comprehensive toxicology studies are required to determine the dose at which adverse effects occur. Key parameters include:
-
ED50 (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the population.
-
LD50 (Median Lethal Dose): The dose that is lethal to 50% of the population in animal studies.
-
TD50 (Median Toxic Dose): The dose that causes toxicity in 50% of the population.
-
General Experimental Workflow for Therapeutic Index Determination
Should data on this compound become available, the assessment of its therapeutic index would typically follow a standardized preclinical workflow. A generalized representation of this process is provided below.
Caption: Generalized workflow for the preclinical determination of a therapeutic index.
Hypothetical Signaling Pathway Investigation
If this compound were, for instance, an inhibitor of a key signaling pathway implicated in a disease, the investigation of its mechanism of action would be a critical step. The diagram below illustrates a hypothetical signaling cascade that could be investigated.
Caption: Hypothetical signaling pathway showing the potential inhibitory action of this compound.
Orthogonal Validation of Mutabiloside's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal methods to validate the hypothesized anticancer effects of Mutabiloside, a novel natural product isolate. For the purpose of this guide, we will operate under the working hypothesis that this compound exerts its therapeutic effect by inducing apoptosis in cancer cells through the inhibition of the PI3K/Akt/mTOR signaling pathway. To rigorously validate this proposed mechanism, a multi-faceted approach employing independent analytical techniques is essential. This guide outlines detailed experimental protocols and presents comparative data for this compound against well-established PI3K inhibitors, Wortmannin and LY294002.
Introduction to the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates a spectrum of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent occurrence in a variety of human cancers, making it a prime target for therapeutic intervention. Inhibition of this pathway is anticipated to suppress tumor growth and induce programmed cell death, or apoptosis.
Below is a diagram illustrating the hypothesized mechanism of action for this compound within this pathway.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Mutabiloside
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Mutabiloside, a comprehensive understanding of the correct disposal procedures is paramount to ensure a safe working environment and adherence to regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a hazardous chemical and follow established protocols for chemical waste management. This guide provides a procedural framework for the proper disposal of this compound, drawing upon general principles for handling glycoside compounds and laboratory chemical waste.
It is crucial to consult your institution's Environmental Health and Safety (EHS) department and the manufacturer's specific guidance before proceeding with any disposal.
Quantitative Data Summary for Chemical Waste Handling
| Parameter | Guideline | Source(s) |
| Liquid Waste Container Fill Level | Do not exceed 75% of the container's capacity to allow for vapor expansion. | [1] |
| Satellite Accumulation Area (SAA) Limits | Accumulation of up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste is permitted at or near the point of generation. | [2] |
| Maximum Accumulation Time | Hazardous waste can be stored in an SAA for up to 12 months, provided the accumulation limits are not exceeded. | [2] |
| Acutely Hazardous Waste (P-list) Limit | Once 1 quart of an acutely hazardous waste is accumulated, it must be removed by EHS within 3 calendar days. | [2] |
| Spill Cleanup Decontamination | For decontamination of surfaces, a 70% ethanol (B145695) solution is often effective for glycoside compounds. | [3] |
Experimental Protocol: Standard Operating Procedure for this compound Disposal
This protocol outlines the step-by-step methodology for the safe handling and disposal of this compound waste, including solid and liquid forms.
Objective: To ensure the safe and compliant disposal of this compound waste from laboratory operations.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, appropriate chemical-resistant gloves (e.g., nitrile).[4]
-
Designated hazardous waste containers (compatible material, leak-proof, with secure lids).[5][6]
-
Inert absorbent material (e.g., vermiculite, sand) for spill cleanup.[4][7]
Procedure:
-
Waste Identification and Classification:
-
Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
-
Waste Segregation:
-
Solid Waste: Collect solid this compound waste, such as contaminated gloves, weighing papers, and absorbent materials from spills, in a designated solid chemical waste container.[3][6] Do not mix with liquid waste.[6]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof liquid chemical waste container.[3] Do not pour any this compound waste down the drain.[4]
-
Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated "toxic sharps" container.[9]
-
-
Waste Container Management:
-
Labeling:
-
Storage:
-
Spill Cleanup:
-
In the event of a spill, evacuate the immediate area if necessary.[7]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material.[4][7]
-
Collect the contaminated absorbent material and place it in the solid hazardous waste container.[4]
-
Decontaminate the spill area, for example with a 70% ethanol solution, and wipe with absorbent pads, also disposing of these as solid hazardous waste.[3]
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4]
-
Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved institutional protocol.[10]
-
Mandatory Visualizations
The following diagrams illustrate the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Caption: Decision and action workflow for a this compound spill.
References
- 1. nipissingu.ca [nipissingu.ca]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. labelsds.com [labelsds.com]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 9. lwlin.me.berkeley.edu [lwlin.me.berkeley.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling Mutabiloside
This guide provides crucial safety and logistical information for the handling and disposal of Mutabiloside, a compound that should be treated as a potent cytotoxic agent. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Due to its potential toxicity, all handling of this compound must be conducted with strict adherence to established safety protocols for hazardous substances. The following recommendations are based on general best practices for handling cytotoxic compounds in a research setting.[1][2][3][4]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[1] |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Prevents inhalation of airborne particles, especially when handling the powdered form of the compound. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the spread of contamination outside of the designated handling area.[1] |
Operational Plan for Handling this compound
The handling of this compound should only be performed by trained personnel in a designated and controlled area. A risk assessment should be completed before any new procedure involving this compound.
Receiving and Storage:
-
Upon receipt, inspect the external packaging for any signs of damage or leakage.[1] If the container is compromised, implement spill control procedures immediately.
-
Store this compound in a clearly labeled, sealed, and dedicated container within a designated hazardous drug storage area.[5] This area should be separate from other non-hazardous materials.
Preparation and Handling:
-
All manipulations of this compound, especially weighing and reconstituting the solid form, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to minimize aerosol generation.
-
Use dedicated equipment (e.g., spatulas, weighing paper, vials) for handling this compound. This equipment should be decontaminated after use or disposed of as cytotoxic waste.
-
Employ Luer-lock fittings and closed-system drug-transfer devices (CSTDs) when transferring solutions to minimize the risk of spills and aerosol generation.[1]
Spill Management:
-
A cytotoxic spill kit must be readily available in any area where this compound is handled.
-
In the event of a spill, the area should be immediately evacuated and secured.
-
Personnel involved in the cleanup must wear the full PPE outlined above.
-
Follow the instructions provided in the cytotoxic spill kit for the safe cleanup and disposal of contaminated materials.
Disposal Plan
The disposal of this compound and all contaminated materials must adhere to local, state, and federal regulations for hazardous and cytotoxic waste.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, weighing paper, and contaminated labware, must be segregated into clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.[5]
-
Liquid Waste: Unused solutions containing this compound and any contaminated liquids should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of liquid waste down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic waste.
Waste containers should be sealed when full and stored in a secure area until they can be collected by a licensed hazardous waste disposal service.
Visualizations
The following diagrams illustrate the workflow for safely handling this compound and the hierarchy of controls for minimizing exposure to hazardous chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
